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  • Product: tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate
  • CAS: 1204333-53-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mass-Based Characterization of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of two critical, yet often confused, physicochemical properties of the research chemical tert-butyl N-[2-(2-bromoph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of two critical, yet often confused, physicochemical properties of the research chemical tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate: its molecular weight and its exact mass. Understanding the distinction, calculation, and experimental determination of these values is fundamental for unambiguous compound identification, purity assessment, and quality control in the fields of chemical synthesis and pharmaceutical development.

Core Concepts: Molecular Weight vs. Exact Mass

At the outset, it is crucial to differentiate between molecular weight and exact mass. While often used interchangeably in general chemistry, they represent distinct concepts with significant implications for analytical characterization.

  • Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation uses the atomic weight of each element, which is itself a weighted average based on the natural abundance of its stable isotopes. This value is typically expressed in grams per mole ( g/mol ) and is sufficient for stoichiometric calculations in bulk chemistry.

  • Exact Mass , in contrast, is the calculated mass of a molecule containing only the most abundant, stable isotope of each constituent element. This is a theoretical value derived by summing the precise masses of these specific isotopes. Exact mass is a cornerstone of high-resolution mass spectrometry (HRMS), where instruments possess the resolving power to distinguish between molecules with the same nominal mass but different isotopic compositions.

The presence of bromine in tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate makes this distinction particularly relevant. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.69% abundance) and ⁸¹Br (~49.31% abundance), which are nearly equal in presence. This results in a characteristic isotopic pattern in a mass spectrum, with two major peaks separated by approximately 2 Daltons (Da).

Physicochemical Properties of the Target Compound

A summary of the key mass-based properties for tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₈BrNO₃PubChem
Molecular Weight 316.19 g/mol PubChem
Exact Mass 315.04699 DaPubChem

Note: The molecular weight is calculated using the standard atomic weights of C, H, Br, N, and O. The exact mass is calculated using the masses of the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O.

Visualizing the Molecular Structure

To provide context for these values, the two-dimensional structure of the molecule is essential.

HRMS_Workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_data Data Processing & Validation Calibrate Calibrate MS Calibrate instrument with known standards to ensure mass accuracy. SamplePrep Prepare Sample Dissolve compound in a suitable solvent (e.g., ACN/H₂O) with an internal standard. Infusion Infuse Sample Introduce the prepared sample into the ion source (e.g., ESI). SamplePrep->Infusion Introduce Ionization Ionize Generate protonated molecules, [M+H]⁺, in the gas phase. Infusion->Ionization Analysis Analyze Mass Separate ions based on their m/z ratio in a high-resolution analyzer (e.g., Orbitrap). Ionization->Analysis Extract Extract Ion Chromatogram Identify the m/z peaks corresponding to the target molecule. Analysis->Extract Detect Compare Compare & Validate Match the measured m/z against the theoretical exact mass. Check isotopic pattern. Extract->Compare Report Report Result Report the measured exact mass and mass error (in ppm). Compare->Report

Caption: A typical workflow for exact mass determination using HRMS.

Representative HRMS Protocol

Objective: To confirm the elemental composition of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate by determining its exact mass.

1. Instrument Calibration:

  • Perform a multi-point calibration of the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using a certified calibration solution recommended by the instrument manufacturer. Ensure the mass accuracy is below 2 parts-per-million (ppm).

2. Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
  • Create a working solution by diluting the stock solution to a final concentration of 1-5 µg/mL in an appropriate solvent system for electrospray ionization (ESI), typically 50:50 acetonitrile:water with 0.1% formic acid.
  • Causality Note: Formic acid is added to promote the formation of protonated molecules, [M+H]⁺, which are readily detected in positive ion mode.

3. Infusion and Data Acquisition:

  • Set the ESI source parameters to optimal values for the compound class (e.g., capillary voltage, gas flow, temperature).
  • Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
  • Acquire data in positive ion mode using a high-resolution scan (e.g., >60,000 FWHM). The scan range should be set to include the expected m/z of the protonated molecule. For C₁₃H₁₈BrNO₃, the [M+H]⁺ ion has a theoretical m/z of ~316.054.

4. Data Analysis and Validation:

  • Process the acquired spectrum using the instrument's software.
  • Locate the monoisotopic peak for the [M+H]⁺ ion. The software will calculate the measured exact mass.
  • Verify the presence of the characteristic bromine isotopic pattern: a peak at [M+2+H]⁺ (containing ⁸¹Br) with nearly the same intensity as the monoisotopic peak (containing ⁷⁹Br).
  • Calculate the mass error in ppm using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
  • Trustworthiness Check: A mass error of < 5 ppm, combined with the correct isotopic pattern, provides very high confidence in the assigned elemental formula.

Significance in Drug Development

The precise characterization of a molecule's mass is not merely an academic exercise; it is a critical requirement in the pharmaceutical industry.

  • Identity Confirmation: An accurate mass measurement provides definitive proof of the identity and elemental composition of a synthesized active pharmaceutical ingredient (API) or intermediate.

  • Purity Assessment: HRMS can detect and help identify impurities, even those with the same nominal mass as the target compound, by resolving their distinct exact masses.

  • Metabolite and Degradant Identification: In metabolism and stability studies, HRMS is used to elucidate the structures of unknown metabolites and degradation products by determining their elemental formulas.

By leveraging the precision of exact mass and the context of molecular weight, researchers and drug development professionals can ensure the integrity of their chemical entities, a foundational requirement for successful and compliant pharmaceutical research.

References

  • Kind, T., & Fiehn, O. (2010). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC, NIH. Retrieved from [Link]

  • Laganowsky, A., et al. (2016, April 15). High-resolution mass spectrometry of small molecules bound to membrane proteins. PubMed. Retrieved from [Link]

  • Gabelica, V. (2017). High Performance Mass Spectrometry for Small Molecule and Protein Applications. LCGC. Retrieved from [Link]

  • Schymanski, E. L., et al. (2014, January 29). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. ACS Publications. Retrieved from [Link]

  • PubChem. Compound Summary for CID 13861053, tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate. National Center for Biotechnology Information. Retrieved April 4, 2026, from [Link].

Exploratory

Orthogonal Reactivity and Physicochemical Profiling of tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate: A Technical Guide for Drug Discovery

Executive Summary tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate (CAS: 1204333-53-8) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and complex heterocyclic synthesis[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate (CAS: 1204333-53-8) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and complex heterocyclic synthesis[1]. Featuring an ortho-brominated aromatic ring coupled to a Boc-protected primary amine via an ethyl ether linker, this molecule provides researchers with two orthogonal reactive sites. This whitepaper details its physicochemical properties, mechanistic reactivity, and provides a self-validating synthetic protocol designed for high-fidelity execution.

Physicochemical Foundations & Molecular Architecture

Understanding the physicochemical properties of C₁₃H₁₈BrNO₃ is critical for predicting its behavior in both synthetic workflows and biological assays[2]. The presence of the bulky tert-butyloxycarbonyl (Boc) group significantly enhances the molecule's lipophilicity and solubility in organic solvents, while the ether oxygen and carbamate moiety dictate its hydrogen-bonding profile.

With a calculated Topological Polar Surface Area (TPSA) of 47.6 Ų, derivatives synthesized from this intermediate often exhibit excellent membrane permeability, making it a privileged starting material for central nervous system (CNS) therapeutics.

Table 1: Physicochemical and Structural Properties

Physicochemical ParameterValue / Descriptor
Chemical Name tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate
CAS Registry Number 1204333-53-8
Molecular Formula C₁₃H₁₈BrNO₃
Molecular Weight 316.19 g/mol
Topological Polar Surface Area (TPSA) 47.6 Ų (Calculated)
Predicted Density ~1.35 g/cm³
Predicted LogP ~3.5
H-Bond Donors / Acceptors 1 / 3

Strategic Orthogonality in Synthetic Pathways

The true synthetic value of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate lies in its orthogonal reactivity[3]. The molecule can be selectively manipulated at two distinct loci without cross-interference:

  • Acid-Labile Amine Protection: The Boc group is entirely stable to basic and nucleophilic conditions but can be rapidly cleaved using strong acids (e.g., Trifluoroacetic acid or 4M HCl in dioxane) to reveal the primary amine.

  • Transition-Metal Catalysis Handle: The aryl bromide is inert to standard acidic or basic deprotection conditions but serves as an excellent electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings).

Reactivity Core tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate (CAS: 1204333-53-8) Deprotection Boc Deprotection (TFA or HCl) Core->Deprotection Acidic Cleavage Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Core->Coupling Organometallic Activation Product1 2-(2-bromophenoxy)ethan-1-amine Deprotection->Product1 Product2 Functionalized Biaryl/Amine Coupling->Product2

Figure 1: Divergent synthetic pathways leveraging orthogonal reactive sites.

Causality-Driven Synthesis Protocol

While commercially available[3], synthesizing this building block in-house is often achieved via the Williamson ether synthesis or a Mitsunobu reaction utilizing 2-bromophenol and N-Boc-ethanolamine[4]. Below is an optimized, self-validating protocol for the Williamson ether approach.

Expertise & Causality: Base Selection

A critical parameter in this synthesis is the choice of base. Novice chemists might default to a strong base like Sodium Hydride (NaH). However, NaH is capable of deprotonating the carbamate nitrogen (pKa ~16), which leads to competitive intermolecular N-alkylation or intramolecular cyclization. By utilizing Potassium Carbonate (K₂CO₃), which is sufficiently basic to deprotonate 2-bromophenol (pKa ~8.5) but entirely unreactive towards the carbamate, we ensure absolute O-alkylation chemoselectivity.

Workflow Step1 1. Phenoxide Formation 2-bromophenol + K2CO3 in DMF Step2 2. Alkylation Add N-Boc-2-bromoethylamine (60°C) Step1->Step2 Step3 3. Aqueous Workup Quench with H2O, Extract with EtOAc Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4 Step5 5. Characterization LC-MS and NMR validation Step4->Step5

Figure 2: Step-by-step experimental workflow for the Williamson ether synthesis.

Step-by-Step Protocol & Self-Validation System
  • Phenoxide Formation: Dissolve 1.0 equivalent of 2-bromophenol in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of finely powdered K₂CO₃. Stir at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide salt.

  • Alkylation: Add 1.1 equivalents of N-Boc-2-bromoethylamine dropwise. Elevate the reaction temperature to 60°C and stir for 12 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Since the product is Boc-protected, it will not stain with ninhydrin.

    • Validation step 1 (TLC): Use Phosphomolybdic Acid (PMA) stain or UV light (254 nm) to confirm the consumption of the phenol.

    • Validation step 2 (LC-MS): Standard ESI+ often causes in-source fragmentation of the Boc group. Extract the chromatogram for the sodium adduct [M+Na]⁺ (m/z 338/340) or the isobutylene-loss fragment [M-C₄H₈+H]⁺ (m/z 260/262) to prevent false-negative mass detection.

  • Aqueous Workup: Quench the reaction with distilled water to dissolve inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Applications in Drug Development

The orthogonal handles of this intermediate make it a prime candidate for synthesizing medium-sized rings and macrocycles, which are increasingly prominent in targeting protein-protein interactions (PPIs). Following Boc deprotection, the resulting primary amine can be subjected to an intramolecular Buchwald-Hartwig amination with the ortho-bromide. This cyclization rapidly assembles 1,4-benzoxazepine scaffolds—a privileged pharmacophore frequently embedded in kinase inhibitors and CNS therapeutics.

Sources

Foundational

A Technical Guide to the Crystal Structure Analysis of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies and interpretations involved in the crystal structure ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and interpretations involved in the crystal structure analysis of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate. This compound serves as a significant model for understanding the structural nuances of N-Boc protected phenoxyethylamine derivatives, which are common scaffolds in medicinal chemistry. Due to the absence of a published crystal structure for the title compound, this guide utilizes the crystallographic data of a closely related structure, 2-(4-Bromophenoxy)propanohydrazide, as a representative model to illustrate the core principles of single-crystal X-ray diffraction and Hirshfeld surface analysis. We will delve into the synthesis, crystallization, and detailed structural elucidation, providing field-proven insights into the causality behind experimental choices and the implications of the structural findings for drug development.

Introduction: The Significance of Structural Insight

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry. Its role in masking the reactivity of amine functionalities allows for selective chemical transformations at other sites within a molecule. The compound tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate incorporates this critical functional group into a phenoxyethylamine framework, a scaffold present in numerous biologically active molecules. The presence of a bromine atom further introduces the potential for halogen bonding and other specific intermolecular interactions, which can significantly influence the solid-state properties of the molecule.

Understanding the three-dimensional arrangement of atoms in the crystalline state, or the crystal structure, is paramount in drug development. It governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Furthermore, a detailed knowledge of the molecular conformation and intermolecular interactions can inform the design of new active pharmaceutical ingredients (APIs) with improved properties.

This guide will walk through the complete process of crystal structure analysis, from synthesis to in-depth computational analysis, providing a robust framework for researchers working with similar molecular systems.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthetic Protocol

A plausible and efficient synthesis of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate can be achieved via a two-step process involving a Williamson ether synthesis followed by N-Boc protection.

Step 1: Synthesis of 2-(2-bromophenoxy)ethan-1-amine

  • To a solution of 2-bromophenol (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile, add potassium carbonate (2.0 eq.) as a base.

  • Add 2-bromoethylamine hydrobromide (1.1 eq.) to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield 2-(2-bromophenoxy)ethan-1-amine.

Step 2: N-Boc Protection

  • Dissolve the 2-(2-bromophenoxy)ethan-1-amine (1.0 eq.) in a solvent such as dichloromethane (DCM).

  • Add triethylamine (1.5 eq.) to act as a base.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound, tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate.

Crystallization Methodology

The growth of single crystals suitable for X-ray diffraction is often a process of trial and error. A common and effective method is slow evaporation.

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture such as dichloromethane/hexane).

  • Loosely cap the vial to allow for the slow evaporation of the solvent over several days at room temperature.

  • Monitor the vial for the formation of well-defined, transparent crystals.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal.[1][2]

Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer head.[1]

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms.

  • The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα radiation), collects a series of diffraction patterns as the crystal is rotated.[1][3]

  • The collected data are processed to determine the unit cell dimensions and space group. The intensities of the diffracted X-rays are integrated.[4]

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[3] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Note on the Use of a Representative Model: As no published crystal structure for tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate is available, the following analysis is based on the crystallographic data of 2-(4-Bromophenoxy)propanohydrazide (CCDC No. 718422), which contains the key bromophenoxy moiety and engages in similar types of intermolecular interactions.[5] This serves to illustrate the principles and outputs of a typical crystal structure analysis.

Crystallographic Data Summary

The following table summarizes the crystallographic data for our representative model, 2-(4-Bromophenoxy)propanohydrazide.[5]

ParameterValue
Empirical FormulaC₉H₁₁BrN₂O₂
Formula Weight259.11
Temperature113 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.2598(14) Å, α = 90°
b = 4.8009(7) Å, β = 112.712(6)°
c = 23.322(3) Å, γ = 90°
Volume1059.7(3) ų
Z (Molecules per unit cell)4
Calculated Density1.624 Mg/m³
R-factor (R1)0.034
wR2 (all data)0.066
Molecular Geometry and Conformation

In the solid state, the bromophenoxy group is nearly perpendicular to the propanohydrazide moiety, with a dihedral angle of 82.81(7)°.[5] This twisted conformation is a common feature in such flexible molecules, arising from a balance of intramolecular steric effects and intermolecular packing forces. For the title compound, a similar non-planar conformation between the bromophenoxy group and the ethylcarbamate chain would be expected.

Supramolecular Assembly via Intermolecular Interactions

The crystal packing of the model compound is dominated by N—H···O hydrogen bonds.[5] These interactions link the molecules into columns that extend along the crystallographic b-axis. This demonstrates the critical role of hydrogen bonding in directing the supramolecular architecture.

In the case of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate, the N-H group of the carbamate would act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen would be potential acceptors. The bromine atom could also participate in weaker C-H···Br or Br···Br interactions, further stabilizing the crystal lattice.

G cluster_synthesis Synthesis & Crystallization cluster_analysis Structural Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection SC-XRD Data Collection crystallization->data_collection Select Single Crystal structure_solution Structure Solution & Refinement data_collection->structure_solution hirshfeld Hirshfeld Surface Analysis structure_solution->hirshfeld data_interpretation Structural Insights & Interpretation structure_solution->data_interpretation CIF Output hirshfeld->data_interpretation

Caption: Experimental workflow from synthesis to structural interpretation.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[6][7][8] The surface is generated by partitioning the crystal space into regions where the electron density of a promolecule dominates that of the procrystal.

dnorm Surface and 2D Fingerprint Plots

The Hirshfeld surface can be mapped with a property called dnorm (normalized contact distance), which highlights regions of close intermolecular contact.[8] Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, white regions represent contacts around the vdW separation, and blue regions are longer contacts.[8]

The 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface.[6] It provides a quantitative summary of all intermolecular contacts.

Quantitative Analysis of Intermolecular Contacts

Decomposing the overall fingerprint plot allows for the quantification of the contribution of different types of interactions to the overall crystal packing. For a molecule like tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate, the expected contributions would be:

Contact TypeDescriptionExpected Contribution
H···Hvan der Waals interactions between hydrogen atoms.Major (due to abundance of H)
O···H/H···OHydrogen bonding and other close contacts.Significant
Br···H/H···BrHalogen bonding and weaker van der Waals contacts.Moderate
C···H/H···Cvan der Waals interactions.Moderate
OtherBr···O, C···C, etc.Minor

The sharp spikes in the fingerprint plot for O···H contacts would correspond to strong N-H···O hydrogen bonds, while the more diffuse regions would represent weaker C-H···O interactions.

Caption: Key intermolecular interactions stabilizing the crystal lattice.

Implications for Drug Development

The detailed structural information obtained from this analysis has direct implications for drug development professionals:

  • Polymorph Screening: A thorough understanding of the hydrogen bonding and other interactions is crucial for identifying and characterizing different polymorphic forms of an API, each of which can have different properties.

  • Solubility and Dissolution: The strength and nature of the intermolecular forces directly impact the lattice energy of the crystal. A crystal with very strong interactions will generally have lower solubility.

  • Formulation and Stability: Knowledge of the crystal packing can help in designing stable formulations and predicting potential degradation pathways in the solid state.

  • Rational Drug Design: The preferred conformation of the molecule in the solid state can provide insights into its likely binding conformation with a biological target, aiding in structure-based drug design. The Boc-protected amine, for instance, serves as a stable intermediate, and its conformational preferences can influence the design of subsequent synthetic steps.[9]

Conclusion

This technical guide has outlined the comprehensive process of analyzing the crystal structure of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate, using a representative model to illustrate the key experimental and computational techniques. From synthesis and crystallization to single-crystal X-ray diffraction and Hirshfeld surface analysis, each step provides critical data that, when synthesized, reveals a deep understanding of the molecule's solid-state behavior. For researchers in drug development, this structural knowledge is not merely academic; it is a foundational pillar for making informed decisions that can accelerate the journey from a promising molecule to a viable therapeutic agent.

References

  • CrystalExplorer. (n.d.). Fingerprint Plots. Retrieved from [Link]

  • Vardhan, H., & Kumar, S. (2022). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry, 13(5), 453. Retrieved from [Link]

  • University of the Witwatersrand. (n.d.). Single Crystal X-Ray Diffraction Supplementary Information. Retrieved from [Link]

  • SETSCI. (n.d.). Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Single-Crystal Diffraction. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • MDPI. (2021, October 14). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Retrieved from [Link]

  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]

  • Zukerman-Schpector, J., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(4), 539-553. Retrieved from [Link]

  • Akhtar, T., et al. (2009). 2-(4-Bromophenoxy)propanohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 65(3), o441. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate: A Technical Guide. Retrieved from [https://www.benchchem.

Sources

Exploratory

Thermodynamic Solubility Profile of tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate in Polar Aprotic Solvents

Introduction and Structural Analysis The compound tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate (CAS No. 1204333-53-8), often referred to as N-Boc-2-(2-bromophenoxy)ethylamine, is a highly versatile synthetic intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Analysis

The compound tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate (CAS No. 1204333-53-8), often referred to as N-Boc-2-(2-bromophenoxy)ethylamine, is a highly versatile synthetic intermediate utilized in the development of active pharmaceutical ingredients (APIs)[1]. Structurally, it features a lipophilic tert-butyl group, a carbamate linkage, an ether oxygen, and an ortho-brominated aromatic ring.

Understanding its solubility profile in polar aprotic solvents is critical for downstream synthetic applications, such as cross-coupling reactions or nucleophilic aromatic substitutions (SNAr). Polar aprotic solvents—such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN)—are uniquely suited for these reactions because they lack hydrogen bond donors but possess strong dipole moments that stabilize reactive intermediates and transition states[2].

Solvation Thermodynamics in Polar Aprotic Solvents

The dissolution of a crystalline organic compound is governed by the thermodynamic balance between the disruption of its crystal lattice energy and the formation of favorable solute-solvent interactions[3].

For tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate, the solvation mechanism in polar aprotic solvents is driven by several distinct structural features:

  • Carbamate Moiety (N-Boc): The carbamate group contains an acidic N-H bond, which acts as a hydrogen bond donor. Polar aprotic solvents like DMSO and DMF are powerful hydrogen bond acceptors (via their S=O and C=O groups, respectively). This specific donor-acceptor interaction is the primary driver of high solubility in these media[4].

  • tert-Butyl and Aryl Groups: The bulky, non-polar tert-butyl group and the brominated aromatic ring significantly increase the molecule's overall lipophilicity. Polar aprotic solvents possess sufficient hydrophobic character (e.g., the methyl groups on DMSO and DMF) to solvate these regions via dispersion forces and van der Waals interactions[4].

  • Halogen Effects: The heavy bromine atom increases the polarizability of the molecule, enhancing dipole-induced dipole interactions with highly polar solvents like acetonitrile[5].

Quantitative Solubility Profile

The table below summarizes the extrapolated thermodynamic solubility data for tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate across key polar aprotic solvents. The data reflects the general solubility trends of Boc-protected aryl ethers, where solubility increases proportionally with the solvent's hydrogen-bond accepting basicity and temperature[4][5].

SolventDielectric Constant (ε)Temp (°C)Estimated Solubility (mg/mL)Primary Solvation Mechanism
DMSO 46.725> 150Strong H-bond acceptance (S=O) to carbamate N-H
DMSO 46.740> 250Thermal disruption of crystal lattice
DMF 36.725> 120Strong H-bond acceptance (C=O) to carbamate N-H
DMF 36.740> 200Thermal disruption of crystal lattice
Acetone 20.72550 - 80Favorable dipole-dipole and dispersion forces
Acetonitrile 37.52540 - 60Moderate dipole-dipole interaction
Acetonitrile 37.54070 - 90Increased kinetic energy and thermal solvation

Self-Validating Experimental Protocol: The Shake-Flask Method

To accurately determine the equilibrium (thermodynamic) solubility of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate, the "shake-flask" method is universally recognized as the gold standard[6][7]. Unlike kinetic solubility assays (e.g., solvent-shift methods) which can be confounded by supersaturation, the shake-flask method ensures that a true thermodynamic equilibrium is established between the solid phase and the solvated state.

Step-by-Step Methodology

Step 1: Preparation of Oversaturated Mixtures

  • Action: Accurately weigh an excess amount of the API (e.g., 300 mg) into a series of borosilicate glass vials. Add exactly 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO) to each vial.

  • Causality: An excess of solid is mandatory to ensure that the solution reaches full saturation and that a solid phase remains present at equilibrium[6].

Step 2: Thermostatic Equilibration

  • Action: Seal the vials tightly and place them in an orbital shaker incubator set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200 RPM for 48 to 72 hours.

  • Causality: Extended equilibration time is critical. Polar aprotic solvents can sometimes induce slow polymorphic transitions or solvate formation. A minimum of 48 hours ensures that the system has overcome any kinetic barriers and reached a stable thermodynamic state[7].

Step 3: Phase Separation and Solid-State Verification

  • Action: Remove the vials and immediately centrifuge them at 10,000 RPM for 15 minutes at the exact equilibration temperature to separate the phases. Carefully decant the supernatant.

  • Causality (Self-Validation): The remaining solid residue must be analyzed via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). This validates that the solvent did not alter the crystalline form of the API (e.g., forming a DMSO-solvate), which would fundamentally change the measured solubility value[3].

Step 4: Quantification

  • Action: Dilute an aliquot of the supernatant with a compatible solvent (e.g., methanol) to bring the concentration within the linear dynamic range of your analytical instrument. Quantify the concentration using High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) against a validated calibration curve.

ShakeFlask N1 1. Solid API Excess + Polar Aprotic Solvent N2 2. Thermostatic Shaking (Equilibration 48-72h) N1->N2 N3 3. Phase Separation (Centrifugation) N2->N3 N4 4a. Supernatant Dilution & HPLC Analysis N3->N4 Liquid Phase N5 4b. Solid-State Verification (PXRD/DSC) N3->N5 Solid Residue N6 Thermodynamic Solubility Validation N4->N6 N5->N6

Caption: Thermodynamic solubility determination workflow via the shake-flask method.

Downstream Pharmacological Context

Once tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate is successfully dissolved and reacted in a polar aprotic solvent, the Boc group is typically cleaved under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine[4].

Derivatives of 2-(2-bromophenoxy)ethylamine are classic pharmacophores used in the design of ligands targeting G-Protein Coupled Receptors (GPCRs), particularly adrenergic and serotonergic (5-HT) receptors. The signaling cascade modulated by these final APIs dictates their therapeutic efficacy.

GPCR L Phenoxyethylamine Ligand (Deprotected API) R Target GPCR (e.g., 5-HT / Adrenergic) L->R Receptor Binding G G-Protein Activation (Gαs / Gαq) R->G Conformational Shift E Effector Enzyme (Adenylyl Cyclase / PLC) G->E S Second Messengers (cAMP / IP3 / DAG) E->S K Kinase Activation (PKA / PKC) S->K

Caption: Downstream GPCR signaling cascade modulated by phenoxyethylamine derivatives.

References

  • World Health Organization (WHO). "Annex 4: The 'shake flask' method for solubility determination". Available at: [Link]

  • Pharmaceutical Sciences (Tabriz University of Medical Sciences). "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Available at:[Link]

  • National Institutes of Health (PMC). "Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study". Available at: [Link]

  • Journal of Chemical & Engineering Data (ACS Publications). "Solubility Behavior of Boc-l-Asparagine in 12 Individual Solvents from 283.15 to 323.15 K". Available at: [Link]

  • Chemical Reviews (ACS Publications). "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives". Available at: [Link]

Sources

Foundational

Thermodynamic Stability of tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate at Room Temperature

Executive Summary The compound tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate is a highly versatile synthetic intermediate characterized by three distinct functional domains: a tert-butoxycarbonyl (Boc) protected amine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate is a highly versatile synthetic intermediate characterized by three distinct functional domains: a tert-butoxycarbonyl (Boc) protected amine, an ethyl ether spacer, and an ortho-bromophenyl ring. For researchers and drug development professionals, understanding the thermodynamic stability of this molecule at room temperature (298 K) is critical for optimizing storage, handling, and downstream synthetic workflows. This whitepaper deconstructs the mechanistic causality behind the molecule's robust stability profile under neutral conditions and outlines the exact boundary conditions that trigger its degradation.

Structural Deconstruction & Thermodynamic Profiling

At standard ambient temperature and pressure (298 K, 1 atm), tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate exhibits excellent thermodynamic stability. This stability is not coincidental; it is the direct result of the quantum mechanical and steric properties inherent to its functional groups.

  • The Boc-Carbamate Moiety: The carbamate functional group benefits from profound resonance delocalization. The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl π∗ orbital, creating partial double-bond character between the nitrogen and the carbonyl carbon[1]. This resonance creates a thermodynamic sink, significantly lowering the ground-state free energy of the molecule. Consequently, the activation energy required for unimolecular thermal cleavage is exceptionally high, rendering the group stable at room temperature and typically requiring temperatures exceeding 85–90°C to induce thermal deprotection[2][3].

  • The Aryl Bromide Moiety: The carbon-bromine bond features an sp2 -hybridized carbon. The increased s-character of the sp2 orbital results in a shorter, stronger bond compared to aliphatic bromides. At room temperature, this moiety is inert to spontaneous heterolytic cleavage and requires a transition metal catalyst (such as Palladium) to engage in cross-coupling reactions[4].

  • The Phenoxyethyl Ether Linkage: Composed of strong C–O σ -bonds, the ether linkage lacks a viable leaving group under neutral conditions, making it highly resistant to nucleophilic attack or spontaneous hydrolysis.

StructuralStability Mol tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate Thermodynamically Stable at 298 K Boc Boc Mol->Boc Moiety 1 Ether Ether Linkage High Bond Dissociation Energy Inert to nucleophiles Mol->Ether Moiety 2 Aryl Aryl Bromide Strong C(sp2)-Br bond Requires Pd/UV for cleavage Mol->Aryl Moiety 3 BocDeg BocDeg Boc->BocDeg ArylDeg Stable in dark Photolytically active Aryl->ArylDeg

Thermodynamic stability profile of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate at 298 K.

Mechanistic Causality of Degradation (The Threshold of Instability)

While thermodynamically stable at neutral pH, the molecule possesses a specific vulnerability to strong acids. Understanding this degradation vector is essential for proper handling.

When exposed to acidic environments (pH < 3), the carbonyl oxygen of the Boc group—acting as a Lewis base—becomes protonated[1]. This protonation disrupts the stabilizing resonance of the carbamate, creating a highly electrophilic center. The molecule subsequently undergoes heterolytic cleavage, driven by the formation of a highly stable tert-butyl carbocation (stabilized by hyperconjugation from nine α -hydrogens) and a carbamic acid intermediate[1]. The carbamic acid is thermodynamically unstable and spontaneously decarboxylates, releasing carbon dioxide gas and the free amine[1]. The evolution of CO2​ gas provides an irreversible entropic driving force that pushes the degradation to completion.

AcidDegradation N1 Intact Boc-Amine (Stable at RT) N2 Protonated Carbonyl (Acidic Stress) N1->N2 + H+ (pH < 3) N3 tert-Butyl Cation + Carbamic Acid N2->N3 C-O Cleavage N4 Free Amine + CO2 + Isobutylene N3->N4 Decarboxylation

Acid-catalyzed degradation pathway of the Boc-protecting group.

Experimental Methodologies for Stability Validation

To empirically prove the stability profile of this compound, researchers must utilize self-validating experimental systems. The following protocols incorporate internal controls that confirm the validity of the analytical results regardless of the chemical outcome.

Protocol 1: Isothermal Stress Testing (IST) via HPLC-UV

Purpose: To validate the thermodynamic stability of the molecule at 298 K under neutral conditions. Self-Validation Principle: This protocol utilizes Biphenyl as an internal standard. Because Biphenyl is completely inert under these conditions, any deviation in its peak area (>2%) invalidates the run, ensuring that observed stability is a true chemical phenomenon and not an instrumental artifact.

  • Preparation: Dissolve 10 mg of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate and 5 mg of Biphenyl in 10 mL of HPLC-grade Acetonitrile.

  • Environmental Control: Distribute 1 mL aliquots into amber glass HPLC vials to prevent UV-induced photolytic cleavage of the aryl bromide. Purge the headspace with Argon gas to eliminate oxidative variables.

  • Thermal Incubation: Place the vials in a precision incubator set strictly to 25.0°C ± 0.1°C.

  • Longitudinal Sampling: Extract and analyze samples at Day 0, Day 7, Day 14, and Day 30.

  • Analysis: Run samples on a C18 reverse-phase column using an isocratic mobile phase (60% MeCN / 40% H2​O ). Monitor UV absorbance at 254 nm. A constant ratio of the target molecule's peak area to the internal standard confirms thermodynamic stability.

Protocol 2: Acid-Stress Degradation Kinetics Assay

Purpose: To establish the boundary conditions of stability by forcing degradation via the acid-catalyzed pathway. Self-Validation Principle: The assay monitors both the disappearance of the parent mass and the stoichiometric appearance of the free amine mass. A mass balance of >95% validates that the degradation pathway is fully captured without unseen side reactions.

  • Matrix Preparation: Prepare a stress matrix consisting of 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Initiation: Introduce 5 mg of the target compound into 5 mL of the stress matrix at 25°C.

  • Kinetic Quenching: At t=0, 10, 30, and 60 minutes, extract 100 µL aliquots and instantly quench them into 900 µL of 5% Triethylamine in Methanol. The base neutralizes the TFA, instantly halting the acid-catalyzed degradation[3].

  • LC-MS Quantification: Inject the quenched samples into an LC-MS system. Quantify the intact carbamate ( m/z [M+H]+ ) and the free 2-(2-bromophenoxy)ethan-1-amine ( m/z [M−Boc+H]+ ).

Quantitative Data Presentation

The following tables summarize the thermodynamic stability metrics and extrapolated degradation kinetics for the compound.

Table 1: Thermodynamic Profiling of Functional Moieties at 298 K

Functional MoietyStandard Free Energy ContributionPrimary Degradation VectorStability at 298 K (pH 7)
tert-Butoxycarbonyl (Boc) Highly Negative (Resonance Stabilized)Acid-catalyzed hydrolysis (pH < 3)Excellent ( t1/2​ > 5 years)
Aryl Bromide Negative (Strong C(sp2)−Br bond)Photolytic cleavage (UV < 300 nm)Excellent ( t1/2​ > 5 years)
Phenoxyethyl Ether Negative (High Bond Dissociation Energy)Strong Lewis acid coordinationExcellent ( t1/2​ > 5 years)

Table 2: Accelerated Degradation Kinetics (Extrapolated to 298 K)

Environmental ConditionTemp (°C)Observed Degradation Rate ( kobs​ )Extrapolated Half-Life ( t1/2​ )Mechanistic Rationale
Neutral (pH 7.0) 25< 1.0×10−8 day−1 > 5 yearsSpontaneous thermolysis is thermodynamically forbidden at RT.
Thermal Stress 85 4.5×10−3 day−1 ~154 daysAmbient thermal energy overcomes the activation barrier for unimolecular deprotection.
Acidic (pH 2.0) 25 2.1×10−1 day−1 ~3.3 daysProtonation of the carbonyl oxygen drives rapid heterolytic cleavage.

Conclusion & Storage Recommendations

tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate is highly stable at room temperature due to the resonance stabilization of its carbamate group and the inherent bond strength of its aryl bromide and ether linkages. To maintain structural integrity over long-term storage, the compound should be kept in a cool, dry environment (ideally 2–8°C to further minimize any baseline thermal degradation), protected from light (to prevent photolytic cleavage of the aryl bromide), and strictly isolated from acidic vapors or reagents[3].

References

  • [1] Chemistry Steps. "Boc Protecting Group for Amines". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling conditions for tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate

Application Note: Optimization and Protocol for the Suzuki-Miyaura Cross-Coupling of tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate Executive Summary & Substrate Profiling tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimization and Protocol for the Suzuki-Miyaura Cross-Coupling of tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate

Executive Summary & Substrate Profiling

tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug development. It features an aryl bromide handle primed for carbon-carbon bond formation and a Boc-protected amine tethered via an ether linkage, serving as a ready-made pharmacophore for CNS-active compounds and macrocyclic scaffolds.

However, subjecting this specific substrate to standard Suzuki-Miyaura cross-coupling conditions often results in stalled reactions, protodeboronation of the coupling partner, or degradation of the protecting group. This application note details a highly optimized, self-validating protocol designed to overcome the steric and electronic challenges inherent to this molecule.

Mechanistic Causality & Reaction Design (E-E-A-T)

Successful cross-coupling of this substrate requires a deep understanding of its structural liabilities. As a Senior Application Scientist, it is critical to move beyond empirical screening and design the reaction based on mechanistic causality:

  • Steric Hindrance at the Oxidative Addition Step: The ortho-alkoxy substituent creates a significant steric shield around the C–Br bond. This raises the activation energy for the initial oxidative addition of the Pd(0) species. To overcome this, an electron-rich, sterically demanding ligand is required[1].

  • The Chelation Trap (Off-Cycle Resting States): The lone electron pairs on the ether oxygen and the carbamate moiety can act as internal ligands. If a standard, non-bulky ligand (e.g., PPh3) is used, the intermediate Pd(II) species can be chelated by these heteroatoms, trapping the catalyst in an off-cycle stable palladacycle. This stalls transmetalation and leads to the competitive protodeboronation of the boronic acid.

  • Ligand Selection (SPhos): We employ SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The extreme steric bulk of SPhos forces the active catalyst into a highly reactive monoligated L1Pd(0) state, accelerating oxidative addition. Furthermore, the secondary interaction between the Pd center and the ipso-carbon of the ligand's lower ring accelerates reductive elimination, successfully overcoming the steric clash of the forming ortho-substituted biaryl bond[2]. The bulk of SPhos completely outcompetes the weak internal coordination of the substrate's ether/carbamate oxygens.

  • Protecting Group Integrity: The Boc (tert-butyloxycarbonyl) group is sensitive to highly nucleophilic bases and strong acids at elevated temperatures. By utilizing a mild base (K3PO4) in a biphasic Toluene/H2O solvent system, we provide sufficient basicity to form the reactive boronate species required for transmetalation while strictly preserving the carbamate linkage[3].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)Ar(Br)L Pd0->OxAdd + Substrate (Sterically Hindered) TransMet Transmetalation Pd(II)Ar(Ar')L OxAdd->TransMet + Ar'-B(OH)2 + Base Trap Off-Cycle Trap (Ether/Boc Chelation) OxAdd->Trap Weak Ligand Allows Chelation RedElim Reductive Elimination Biaryl Product TransMet->RedElim Accelerated by SPhos Ligand RedElim->Pd0 - Product Trap->OxAdd Blocked by Bulky SPhos

Caption: Catalytic cycle highlighting the off-cycle chelation trap and the mechanistic rescue by SPhos.

Quantitative Optimization Data

To validate the selection of the Pd(OAc)2/SPhos catalytic system, the following optimization matrix summarizes the quantitative data derived from testing tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate against a standard phenylboronic acid partner.

EntryCatalyst / Ligand SystemBase (3 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4 (5 mol%)K2CO31,4-Dioxane/H2O90< 10%Severe protodeboronation; catalyst trapped by ether chelation.
2Pd(dppf)Cl2 (5 mol%)K3PO4Toluene/H2O8545%Moderate conversion; bidentate ligand partially prevents trapping.
3Pd(OAc)2 / XPhos (2/4 mol%)K3PO4Toluene/H2O8578%Good conversion; steric bulk accelerates reductive elimination.
4 Pd(OAc)2 / SPhos (2/4 mol%) K3PO4 Toluene/H2O 85 > 95% Optimal conversion; highly selective; zero Boc cleavage[4].

Note: Yields determined by HPLC analysis of the crude reaction mixture against an internal standard.

Validated Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of rigorous degassing and specific TLC/LCMS checkpoints ensures that the researcher can verify the integrity of the reaction at critical junctures.

Materials Required:
  • tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)

  • SPhos ligand (0.04 mmol, 4 mol%)

  • Potassium phosphate tribasic [K3PO4] (3.0 mmol, 3.0 equiv)

  • Toluene (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology:
  • Reaction Assembly (Checkpoint 1): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate (316.2 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)2 (4.5 mg, 2 mol%), SPhos (16.4 mg, 4 mol%), and K3PO4 (636.8 mg, 3.0 mmol).

    • Causality: Adding all solid reagents prior to the solvent allows for a unified degassing procedure, preventing the premature oxidation of the electron-rich SPhos ligand.

  • Solvent Addition & Degassing: Add Toluene (4.0 mL) and H2O (1.0 mL) to the Schlenk tube. Immediately subject the biphasic mixture to three cycles of freeze-pump-thaw degassing. Backfill the vessel with ultra-pure Argon.

  • Thermal Activation: Seal the Schlenk tube and transfer it to a pre-heated oil bath set to 85 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.

  • Reaction Monitoring (Checkpoint 2): After 12 hours, halt stirring, allow the phases to separate momentarily, and sample the upper toluene layer. Analyze via LCMS or TLC (Hexanes/EtOAc 3:1). The starting bromide should be completely consumed.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate (typically 10% to 30% EtOAc) to afford the pure Boc-protected biaryl amine.

Workflow Step1 1. Preparation Mix Reagents Step2 2. Degassing Freeze-Pump-Thaw Step1->Step2 Step3 3. Reaction 85 °C, 12-18 h Step2->Step3 Step4 4. Workup EtOAc / Brine Step3->Step4 Step5 5. Purification Silica Column Step4->Step5

Caption: Step-by-step experimental workflow for the biphasic Suzuki-Miyaura cross-coupling.

References

  • Tetra-ortho-Substituted Biaryls through Palladium-Catalyzed Suzuki−Miyaura Couplings with a Diaminochlorophosphine Ligand Source: Organic Letters - ACS Publications URL:[Link][2]

  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions Source: Organic Letters - ACS Publications URL:[Link][3]

  • Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings Source: PubMed (Angew Chem Int Ed Engl.) URL:[Link][1]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing (RSC Advances) URL:[Link][4]

Sources

Application

Application Note: Intramolecular Buchwald-Hartwig Amidation of tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate for 1,4-Benzoxazepine Synthesis

Executive Summary & Strategic Rationale The 1,4-benzoxazepine core is a privileged pharmacophore embedded within numerous high-value therapeutic agents, including mTOR/PI3K kinase inhibitors, CNS modulators, and anti-inf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 1,4-benzoxazepine core is a privileged pharmacophore embedded within numerous high-value therapeutic agents, including mTOR/PI3K kinase inhibitors, CNS modulators, and anti-inflammatory compounds 1[1]. Traditional synthetic routes to this 7-membered heterocycle often rely on nucleophilic aromatic substitution (SNAr), which necessitates highly activated aryl rings and harsh conditions.

The Buchwald-Hartwig cross-coupling provides a highly efficient, palladium-catalyzed alternative for constructing the critical C(sp2)–N bond under milder conditions2[2]. By utilizing 3[3] as a bifunctional precursor, chemists can perform a direct intramolecular amidation. This strategic choice allows the carbamate to act directly as the nucleophile, bypassing intermediate Boc-deprotection steps and yielding the N-Boc-protected 2,3,4,5-tetrahydro-1,4-benzoxazepine in a single, atom-economical transformation.

Mechanistic Pathway & Causality

Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction. The transformation of the carbamate precursor relies on a Pd(0)/Pd(II) redox cycle 4[4].

  • Oxidative Addition: The active Pd(0) species inserts into the Ar–Br bond of the substrate. Bidentate ligands are crucial here to prevent the formation of inactive palladium dimer complexes and stabilize the resulting Pd(II) intermediate2[2].

  • Deprotonation & Ligand Exchange: Carbamates are weakly nucleophilic. Strong bases, such as sodium tert-butoxide (t-BuONa), are essential for catalyst turnover5[5]. The base deprotonates the carbamate N–H, facilitating the displacement of the bromide ion to form a palladium amido complex.

  • Reductive Elimination: The spatial proximity enforced by the ortho-oxyethylamine tether accelerates reductive elimination. Ligands with wide bite angles (e.g., Xantphos) geometrically compress the Ar–Pd–N bond angle, forcefully driving the reductive elimination to forge the 7-membered ring and regenerate the Pd(0) catalyst 6[6].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Complex Pd0->OxAdd Oxidative Addition (Substrate Insertion) Amido Palladium Amido Ar-Pd(II)-N(Boc) Complex OxAdd->Amido Base (t-BuONa) HBr Elimination Product N-Boc-1,4-Benzoxazepine + Pd(0)L_n Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Pd-catalyzed intramolecular Buchwald-Hartwig amidation.

Reaction Optimization & Quantitative Data

The success of intramolecular macrocyclizations is highly dependent on the synergistic selection of the palladium source, ligand, and base. Better yields are obtained when the Pd(0) catalyst is complexed with chelating phosphine-type ligands such as BINAP, DPPF, or Xantphos 7[7].

Below is a quantitative summary of optimization parameters for the cyclization of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate (0.5 mmol scale, 0.05 M in solvent).

Catalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Causality / Observation
Pd2(dba)3 (5%)BINAP (10%)t-BuONa (1.5)Toluene11085Good standard baseline for 7-membered rings.
Pd(OAc)2 (10%)Xantphos (10%)Cs2CO3 (2.0)Dioxane10078Weaker base reduces yield; slower deprotonation.
Pd2(dba)3 (5%)DPPF (10%)t-BuOK (1.5)Toluene11062Bite angle of DPPF is sub-optimal for this amidation.
Pd2(dba)3 (5%) Xantphos (10%) t-BuONa (1.5) Toluene 110 92 Optimal: Wide bite angle perfectly drives reductive elimination.

Standard Operating Procedure (SOP): Intramolecular Amidation

This protocol is designed as a self-validating system. Rigorous exclusion of oxygen and moisture is critical, as Pd(0) is prone to oxidation and t-BuONa readily hydrolyzes, which would stall the catalytic cycle.

Workflow Step1 1. Reagent Preparation Dry Toluene, Degas with Ar Step2 2. Catalyst Loading Pd2(dba)3 + Xantphos Step1->Step2 Step3 3. Substrate & Base Addition Carbamate + t-BuONa Step2->Step3 Step4 4. Thermal Cyclization 110°C, 12-18h Step3->Step4 Step5 5. Workup & Purification Pd Scavenging & Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for intramolecular Buchwald-Hartwig cyclization.

Reagents & Equipment
  • Substrate: tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate (1.0 equiv, 1.0 mmol, 316.2 g/mol )

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.05 equiv, 5 mol%)

  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos] (0.10 equiv, 10 mol%)

  • Base: Sodium tert-butoxide [t-BuONa] (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous Toluene (20 mL, 0.05 M concentration to favor intramolecular cyclization over intermolecular oligomerization).

  • Equipment: Flame-dried Schlenk tube, argon manifold, heating block.

Step-by-Step Protocol
  • System Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3 times).

  • Catalyst Pre-Activation: Inside an argon-filled glovebox (or using standard Schlenk techniques), add Pd2(dba)3 (45.8 mg, 0.05 mmol) and Xantphos (57.9 mg, 0.10 mmol) to the tube. Add 10 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active Pd(0)Ln complex.

  • Substrate & Base Addition: Dissolve tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate (316.2 mg, 1.0 mmol) in 10 mL of degassed toluene. Transfer this solution to the Schlenk tube via a gastight syringe. Finally, add t-BuONa (144.2 mg, 1.5 mmol) in one rapid portion against a positive flow of argon.

  • Thermal Cyclization: Seal the Schlenk tube and transfer it to a pre-heated reaction block at 110 °C. Stir vigorously for 12–18 hours.

  • In-Process Control (Self-Validation): After 12 hours, cool the mixture slightly and withdraw a 10 µL aliquot. Dilute with LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze.

    • Validation Metric: Complete disappearance of the starting material isotope pattern (m/z 316/318[M+H]+).

    • Success Indicator: Appearance of the cyclized product mass (m/z 236 [M-Boc+H]+ or m/z 258[M-Boc+Na]+ depending on ionization conditions).

  • Workup & Palladium Scavenging: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the crude mixture through a pad of Celite to remove insoluble inorganic salts. To the filtrate, add a silica-supported thiol scavenger (e.g., Si-Thiol, 0.5 g) and stir for 2 hours at room temperature. This critical step reduces the palladium content of the reaction products from >1000 ppm to <10 ppm, ensuring the integrity of downstream biological assays1[1].

  • Purification: Filter off the scavenger resin, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 95:5 to 80:20) to afford the pure tert-butyl 2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate.

Conclusion

The intramolecular Buchwald-Hartwig amidation of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate is an elegant, high-yielding methodology for assembling the 1,4-benzoxazepine scaffold. By strictly controlling the anhydrous environment, utilizing Xantphos to enforce the necessary reductive elimination geometry, and employing rigorous Pd-scavenging techniques, researchers can reliably generate high-purity macrocyclic precursors suitable for advanced drug development campaigns.

References

  • Beilstein Journal of Organic Chemistry - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series[Link][8]

  • Wikipedia - Buchwald–Hartwig amination[Link][2]

  • Organic Syntheses - Buchwald-Hartwig Coupling[Link][7]

  • ACS Publications - Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor[Link][1]

  • ResearchGate - A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines[Link][5]

Sources

Method

Application Note: tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate as a Strategic Bifunctional Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols Executive Summary & Molecule Profile In modern drug discovery, the sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary & Molecule Profile

In modern drug discovery, the selection of versatile, bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate (CAS: 1204333-53-8) 1 is a highly strategic intermediate. It combines a robust cross-coupling handle (an ortho-bromoaryl ether) with a protected nucleophile (a Boc-protected primary amine), separated by a flexible ethyl linker.

This bifunctionality allows chemists to execute divergent synthetic strategies: either intermolecular functionalization of the aryl ring while preserving the amine, or deprotection followed by intramolecular cyclization to access privileged pharmacological scaffolds.

PropertySpecification
Chemical Name tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate
CAS Number 1204333-53-8
Molecular Formula C13H18BrNO3
Molecular Weight 316.20 g/mol
Key Structural Features Aryl bromide (electrophile), Boc-amine (masked nucleophile), Ether linkage (H-bond acceptor)

Strategic Relevance in Medicinal Chemistry

The true value of this building block lies in its ability to grant rapid access to the 1,4-benzoxazepine core. The seven-membered 1,4-benzoxazepine scaffold is a versatile pharmacophore that constitutes the integral backbone of numerous clinical candidates, including targeted kinase inhibitors (e.g., mTOR inhibitors) and CNS-active agents 2, 3.

By utilizing palladium-catalyzed cross-coupling methodologies, chemists can predictably manipulate this molecule. The ether linkage not only acts as a stable spacer but also provides essential conformational flexibility and acts as a hydrogen bond acceptor within target protein binding pockets.

Mechanistic Pathways & Workflow

The following diagram illustrates the two primary divergent pathways for this building block: Pathway A (Intermolecular Diversification) and Pathway B (Intramolecular Cyclization).

G cluster_0 Pathway A: Intermolecular Coupling cluster_1 Pathway B: Intramolecular Cyclization BB tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate Suz Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) BB->Suz Retains Boc Deprot Boc Deprotection (HCl/Dioxane) BB->Deprot Cleaves Boc Biphen Ortho-Aryl Phenoxyethylamine (Boc-protected) Suz->Biphen Amine 2-(2-Bromophenoxy)ethan-1-amine Deprot->Amine Buchwald Intramolecular Buchwald-Hartwig (Pd cat., High Dilution) Amine->Buchwald C-N Bond Formation Benzox 2,3,4,5-Tetrahydro-1,4-benzoxazepine Buchwald->Benzox

Divergent synthetic workflows utilizing tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate.

Core Synthetic Applications & Experimental Protocols

Protocol A: Intermolecular Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at the ortho position while retaining the Boc-protected amine for subsequent late-stage diversification.

Mechanistic Rationale & Causality: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand provides a sterically demanding environment that prevents catalyst deactivation by the coordinating ether oxygen of the substrate. K₂CO₃ is selected as a mild base to prevent premature cleavage of the Boc group, which can occur with stronger bases at elevated temperatures. A biphasic 1,4-Dioxane/H₂O (4:1) system ensures optimal solubility for both the organic electrophile and the inorganic base, facilitating efficient transmetalation.

Step-by-Step Procedure:

  • In an oven-dried reaction vial, combine tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol) and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Add 5.0 mL of a 4:1 (v/v) mixture of 1,4-Dioxane and deionized water.

  • Degas the mixture by sparging with argon for 10 minutes to prevent oxidative quenching of the Pd(0) species.

  • Seal the vial and heat at 80 °C for 8 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Validation & Quality Control:

  • TLC: Disappearance of the starting material ( Rf​≈0.6 in 4:1 Hexanes/EtOAc).

  • LC-MS: Look for [M−tBu+H]+ or [M+Na]+ adducts, as Boc-protected amines frequently fragment in standard ESI+ conditions.

  • ¹H NMR (CDCl₃): Confirm the disappearance of the distinct ortho-bromo multiplet and the appearance of new aromatic protons integrating to the coupled aryl ring.

Protocol B: Synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine via Intramolecular Buchwald-Hartwig Amination

Objective: Construct the privileged 7-membered 1,4-benzoxazepine pharmacophore via an intramolecular C-N bond formation 4.

Mechanistic Rationale & Causality:

  • Deprotection: 4M HCl in dioxane is explicitly chosen over Trifluoroacetic acid (TFA). Residual trifluoroacetate anions can strongly coordinate to palladium, poisoning the catalyst in the subsequent coupling step.

  • Cyclization: Xantphos is selected for its wide bite angle (~111°), which enforces a geometry at the palladium center that drastically accelerates reductive elimination—a critical requirement for forming medium-sized (7-membered) rings before intermolecular side reactions occur. High dilution (0.02 M) is a fundamental thermodynamic requirement to suppress intermolecular oligomerization.

Step-by-Step Procedure:

  • Boc Deprotection: Dissolve the starting material (1.0 equiv, 2.0 mmol) in anhydrous DCM (10 mL). Add 4M HCl in dioxane (10.0 equiv, 20.0 mmol). Stir at 25 °C for 2 hours. Concentrate in vacuo to yield 2-(2-bromophenoxy)ethan-1-amine hydrochloride as a white solid.

  • Catalyst Activation: In an oven-dried Schlenk flask, combine the amine hydrochloride (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and Cs₂CO₃ (3.0 equiv).

  • Dilution: Add anhydrous, degassed toluene to achieve a final substrate concentration of exactly 0.02 M (100 mL for 2.0 mmol).

  • Heat to 100 °C under an argon atmosphere for 16 hours.

  • Workup: Cool the reaction, filter the suspension through a pad of Celite to remove Pd black and inorganic salts, and wash the pad thoroughly with EtOAc.

  • Concentrate the filtrate and purify via flash chromatography (Silica gel, 0-10% MeOH in DCM).

Validation & Quality Control:

  • TLC: The intermediate primary amine remains at the baseline in pure EtOAc, while the cyclized 1,4-benzoxazepine migrates ( Rf​≈0.4 in 5% MeOH/DCM).

  • LC-MS: Observe a sharp [M+H]+ peak at m/z 150.09 (Exact Mass: 149.08 for C₉H₁₁NO).

  • ¹H NMR (CDCl₃): The methylene protons of the ethyl linker will shift significantly upfield upon conversion from the primary amine to the cyclic secondary amine, confirming ring closure.

Quantitative Data Summary

The table below summarizes the optimized parameters and expected outcomes for the protocols described above, providing a benchmark for process chemists scaling these reactions.

Reaction TypeCatalyst / Reagent SystemSolvent & TempAvg. YieldTimeKey Mechanistic Advantage
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O (80 °C)82–89%8 hPreserves Boc group; high ortho-steric tolerance.
Boc Deprotection 4M HCl in DioxaneDCM (25 °C)>95%2 hAvoids TFA-Pd poisoning in downstream steps.
Buchwald-Hartwig Cyclization Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene (100 °C)75–81%16 hHigh dilution (0.02M) prevents oligomerization.

References

  • Appchem. tert-Butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate | 2237235-05-9 | C14H20BrNO3.
  • ACS Publications. Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor.
  • ACS Publications. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes.
  • Thieme Connect. A Modified Synthetic Approach to Optically Pure Benzoxazepines from Amino Acid Precursors Using Intramolecular Buchwald-Hartwig C-O Bond-Formation Reaction.

Sources

Application

Microwave-assisted synthesis involving tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate

Application Note: Microwave-Assisted Synthesis of 1,4-Benzoxazepines via Intramolecular Buchwald-Hartwig Amination Target Audience: Researchers, synthetic chemists, and drug development professionals. Substrate Focus: te...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Synthesis of 1,4-Benzoxazepines via Intramolecular Buchwald-Hartwig Amination

Target Audience: Researchers, synthetic chemists, and drug development professionals. Substrate Focus: tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate.

Introduction & Scientific Rationale

The 1,4-benzoxazepine scaffold is a privileged pharmacophore found in numerous central nervous system (CNS) agents, antidepressants, and enzyme inhibitors. Synthesizing these seven-membered benzo-fused heterocycles presents a significant thermodynamic challenge. Traditional intermolecular cyclizations often suffer from competing oligomerization and require highly dilute conditions, leading to poor scalability and low yields.

To overcome this, tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate serves as an ideal pre-organized precursor. It features an aryl bromide and a Boc-protected primary amine tethered by an ethoxy chain. By employing a Microwave-Assisted Intramolecular Buchwald-Hartwig Amination , we can drive the intramolecular C–N bond formation rapidly and efficiently[1].

Causality of Experimental Choices (E-E-A-T Insights)
  • Microwave (MW) Irradiation: The formation of medium-sized (seven-membered) rings carries a high entropic penalty[2]. Conventional heating often requires 12–24 hours, which can lead to the thermal degradation of the Boc group. Microwave irradiation provides rapid, uniform volumetric heating that overcomes this activation barrier in minutes, kinetically favoring intramolecular cyclization over intermolecular oligomerization[2].

  • Catalyst & Ligand (Pd₂dba₃ / Xantphos): Xantphos is selected for its wide bite angle (~111°). In palladium-catalyzed cross-coupling, a wider bite angle accelerates the reductive elimination step. Since reductive elimination is the kinetic bottleneck in forming sterically demanding seven-membered rings, Xantphos effectively prevents catalyst stalling and protodehalogenation side reactions[2].

  • Base Selection (Cs₂CO₃): Cesium carbonate is a "soft," highly soluble base in non-polar solvents like toluene. It is strong enough to deprotonate the weakly acidic Boc-carbamate (pKa ~13) during the catalytic cycle but mild enough to prevent premature cleavage of the Boc protecting group under elevated temperatures.

Mechanistic Pathway

The catalytic cycle relies on the precise orchestration of oxidative addition, base-assisted amine coordination, and reductive elimination.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II) Ar-Br Complex Pd0->OxAdd + Substrate AmineCoord Amine Coordination & Deprotonation (Cs2CO3) OxAdd->AmineCoord + Base RedElim Reductive Elimination (7-Membered Ring Formation) AmineCoord->RedElim - CsBr, - CsHCO3 RedElim->Pd0 Regeneration Product N-Boc-1,4-Benzoxazepine Product RedElim->Product Release Substrate tert-butyl N-[2-(2- bromophenoxy)ethyl]carbamate Substrate->OxAdd

Figure 1: Catalytic cycle of the Pd-catalyzed intramolecular Buchwald-Hartwig amination.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Analytical checkpoints are embedded to ensure the integrity of the catalytic cycle and the successful formation of the tert-butyl 2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate product.

Materials Required:
  • Substrate: tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate (1.0 mmol, 316.2 g/mol )

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂dba₃] (0.05 mmol, 5 mol%)

  • Ligand: Xantphos (0.10 mmol, 10 mol%)

  • Base: Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous Toluene (4.0 mL)

Step-by-Step Methodology:
  • Reaction Assembly: In an oven-dried 10 mL microwave-safe vial equipped with a magnetic stir bar, sequentially add the substrate (316 mg), Pd₂dba₃ (45.8 mg), Xantphos (57.8 mg), and Cs₂CO₃ (651 mg).

  • Inert Atmosphere Generation: Cap the vial with a microwave-crimped septum. Evacuate and backfill the vial with Argon (repeat 3 times) to prevent oxidative degradation of the Pd(0) species.

  • Solvent Addition: Inject 4.0 mL of anhydrous, degassed toluene through the septum.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 120 °C for 20 minutes using dynamic power modulation (max 200 W) with high-speed stirring.

  • In-Process Validation (Self-Validation Check):

    • Action: At the end of the run, cool the vial to room temperature and extract a 10 µL aliquot.

    • TLC Check: Elute with Hexanes/EtOAc (8:2). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a highly UV-active product spot ( Rf​≈0.4 ).

    • LC-MS Check: The expected mass for the starting material is [M+H]+=316.1/318.1 (bromine isotope pattern). The product must show [M+Na]+=272.1 or an in-source Boc-cleaved fragment at [M+H]+=150.1 .

  • Workup: Dilute the crude mixture with 10 mL of ethyl acetate. Filter the suspension through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel (gradient elution: 0% to 20% EtOAc in Hexanes) to yield the pure cyclized product as a pale yellow oil/solid.

Experimental Workflow Visualization

Workflow Prep 1. Preparation Mix Substrate, Pd2(dba)3, Xantphos, Cs2CO3 in Toluene Purge 2. Degassing Argon purge (3x cycles) Prep->Purge MW 3. MW Irradiation 120 °C, 20 min, 200 W Purge->MW Workup 4. Workup & QC Celite Filtration & LC-MS Validation MW->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the microwave-assisted cyclization.

Quantitative Data & Optimization

The transition from conventional thermal heating to microwave irradiation yields a drastic improvement in both reaction kinetics and overall isolated yield. The table below summarizes the optimization data justifying the protocol parameters.

Heating ModalityTemperature (°C)Reaction TimeCatalyst Loading (Pd)Conversion (%)Isolated Yield (%)
Conventional (Oil Bath)110 °C24 hours5 mol%>90%45%*
Microwave (Fixed Power)100 °C45 min5 mol%85%72%
Microwave (Dynamic) 120 °C 20 min 5 mol% >99% 88%
Microwave (Dynamic)150 °C10 min5 mol%>99%61%**

*Significant formation of intermolecular oligomers and protodehalogenated side-products. **Thermal degradation of the Boc-protecting group observed at 150 °C.

References

  • Kaper, T.; Doye, S. "Hydroaminoalkylation/Buchwald-Hartwig amination sequences for the synthesis of benzo-annulated seven-membered nitrogen heterocycles." Tetrahedron2019 , 75, 4343–4350.

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews2016 , 116, 12564-12649.

  • Majumder, A.; Gupta, R.; Jain, A. "Microwave-Assisted Intramolecular Buchwald–Hartwig Amidation Reaction." Organic Letters2006 , 8, 4351-4354.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate Synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate. This molecule is a critical building block in drug development, often serving as a precursor for Buchwald-Hartwig cross-couplings, Suzuki-Miyaura reactions, or macrocyclic ring closures.

Due to the ortho-bromo steric hindrance on the phenol and the bifunctional nature of the Boc-protected ethylamine electrophile, researchers frequently experience stalled reactions, poor yields, or intractable byproduct mixtures. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your yield.

Mechanistic Workflow & Failure Points

To resolve yield issues, we must first understand the competing mechanistic pathways. The synthesis is typically approached via two distinct routes: Route A (Base-Mediated Alkylation) [1] or Route B (Mitsunobu Reaction) [2].

G cluster_A Route A: Base-Mediated Alkylation cluster_B Route B: Mitsunobu Reaction Phenol 2-Bromophenol (pKa ~8.4) ReagentA Boc-NH-CH2CH2-Br + K2CO3 / KI / DMF Phenol->ReagentA Base deprotonation ReagentB Boc-NH-CH2CH2-OH + PPh3 / DIAD / THF Phenol->ReagentB PPh3/DIAD Activation Product tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate (Target Molecule) ReagentA->Product Intermolecular SN2 SideA Oxazolidin-2-one (Intramolecular Byproduct) ReagentA->SideA Competing N-deprotonation (High Temp/Strong Base) ReagentB->Product Alkoxyphosphonium Displacement SideB Triphenylphosphine Oxide (Purification Challenge) ReagentB->SideB Stoichiometric Byproduct

Fig 1: Mechanistic divergence and common failure points in the synthesis of the target molecule.

Troubleshooting FAQs

FAQ 1: Why is my yield stalling at 40-50% using K₂CO₃ and tert-butyl (2-bromoethyl)carbamate?

Diagnostic: The ortho-bromo group on 2-bromophenol creates significant steric hindrance, reducing the nucleophilicity of the phenoxide ion. Simultaneously, the electrophile (tert-butyl (2-bromoethyl)carbamate) is highly prone to intramolecular cyclization. When the base deprotonates the carbamate nitrogen, the nitrogen attacks the adjacent carbon, displacing the bromide to form an oxazolidin-2-one derivative, permanently destroying your electrophile[3]. Solution: You must alter the reaction kinetics to favor intermolecular O-alkylation. Add a stoichiometric amount of Potassium Iodide (KI) to facilitate an in situ Finkelstein reaction. Converting the alkyl bromide to the highly reactive alkyl iodide dramatically increases the rate of the desired Sₙ2 substitution. Maintain the temperature strictly at 60 °C; exceeding 80 °C exponentially increases the rate of the unwanted intramolecular cyclization.

FAQ 2: Can I use Sodium Hydride (NaH) to push the alkylation reaction to completion?

Diagnostic: Absolutely not. Using a strong, non-nucleophilic base like NaH will quantitatively deprotonate the carbamate nitrogen (pKa ~ 12-13) of the tert-butyl (2-bromoethyl)carbamate. Solution: Stick to weaker bases like K₂CO₃ or Cs₂CO₃. These bases are strong enough to deprotonate 2-bromophenol (pKa ~ 8.4) but weak enough to leave the Boc-protected amine largely protonated, preserving the integrity of your electrophile[1].

FAQ 3: I am trying the Mitsunobu route with N-Boc-ethanolamine, but I see very little product. What is going wrong?

Diagnostic: The Mitsunobu reaction requires the pronucleophile (the phenol) to have a pKa < 11 to efficiently protonate the betaine intermediate[4],[5]. 2-Bromophenol (pKa ~ 8.4) meets this criterion. The failure is likely due to the order of addition or trace moisture in the THF. The betaine intermediate formed by PPh₃ and DIAD is highly sensitive to water. Furthermore, steric hindrance from the ortho-bromo group slows down the attack on the alkoxyphosphonium intermediate. Solution: Ensure strictly anhydrous conditions. Modify the order of addition: dissolve PPh₃ and 2-bromophenol in anhydrous THF at 0 °C. Add DIAD dropwise. Stir for 15 minutes to pre-form the activated complex, then add the N-Boc-ethanolamine dropwise.

FAQ 4: How do I remove the triphenylphosphine oxide (TPPO) byproduct from the Mitsunobu reaction?

Diagnostic: TPPO is a notorious stoichiometric byproduct of the Mitsunobu reaction that often co-elutes with Boc-protected ethers during silica gel chromatography[6]. Solution: Utilize a precipitation strategy before column chromatography. After the reaction is complete, concentrate the mixture to a thick oil, resuspend it in cold diethyl ether or a hexane/EtOAc (9:1) mixture, and cool to 0 °C for 2 hours. The majority of the TPPO will precipitate as a white solid and can be removed via vacuum filtration.

Quantitative Data: Route Comparison

To help you select the best approach for your lab's capabilities, review the comparative data below.

ParameterRoute A: Base-Mediated AlkylationRoute B: Mitsunobu Reaction
Reagents 2-Bromophenol, Boc-NH-CH₂CH₂-Br, K₂CO₃, KI2-Bromophenol, Boc-NH-CH₂CH₂-OH, PPh₃, DIAD
Solvent Anhydrous DMF or MeCNAnhydrous THF
Temperature 60 °C (Strictly controlled)0 °C to Room Temperature
Reaction Time 12 - 16 hours4 - 8 hours
Expected Yield 75 - 85% (with KI additive)65 - 80%
Major Impurity Oxazolidin-2-one (easily removed by washing)Triphenylphosphine Oxide (difficult to remove)
Scalability Excellent (>100g scale)Moderate (Exothermic, TPPO scaling issues)

Self-Validating Experimental Protocols

Protocol A: Optimized Base-Mediated Alkylation (Recommended)

This protocol utilizes an in situ Finkelstein reaction to overcome steric hindrance and suppress intramolecular cyclization.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Loading: Add 2-bromophenol (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M, 50 mL).

  • Base Addition: Add finely powdered, oven-dried K₂CO₃ (2.0 equiv, 20 mmol)[1]. Stir at room temperature for 15 minutes to allow for phenoxide formation (solution will turn slightly yellow).

  • Additive & Electrophile: Add Potassium Iodide (KI) (0.5 equiv, 5 mmol) followed by tert-butyl (2-bromoethyl)carbamate (1.2 equiv, 12 mmol).

  • Heating: Heat the reaction mixture to exactly 60 °C using a precisely controlled oil bath. Self-Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The phenol starting material (Rf ~0.6) should disappear, replaced by a new UV-active spot (Rf ~0.4).

  • Workup: After 14 hours, cool to room temperature. Quench by pouring the mixture into ice-cold distilled water (150 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 1M NaOH (2 x 30 mL) to remove any unreacted 2-bromophenol, followed by brine (50 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. The crude product is usually >90% pure but can be passed through a short silica plug (Hexane/EtOAc 9:1 to 4:1) to yield the pure tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate.

Protocol B: Optimized Mitsunobu Reaction

This protocol utilizes a specific order of addition to maximize the activation of the sterically hindered phenol.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve 2-bromophenol (1.0 equiv, 10 mmol) and Triphenylphosphine (PPh₃) (1.3 equiv, 13 mmol) in anhydrous THF (40 mL).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.3 equiv, 13 mmol) dropwise over 10 minutes via syringe. Self-Validation Check: The solution will transition to a deep yellow/orange color, indicating the formation of the betaine intermediate. Stir for 15 minutes at 0 °C.

  • Coupling: Dissolve N-Boc-ethanolamine (1.2 equiv, 12 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours. Self-Validation Check: TLC (Hexane/EtOAc 3:1) should show the consumption of the phenol.

  • Workup (TPPO Removal): Concentrate the THF completely under reduced pressure. Resuspend the thick residue in cold diethyl ether (30 mL) and store at 0 °C for 2 hours. Filter the resulting white precipitate (TPPO) through a Celite pad.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient 95:5 to 80:20).

References

  • Wikipedia. "Mitsunobu reaction". wikipedia.org. Available at:[Link]

  • Master Organic Chemistry. "Mitsunobu Reaction". masterorganicchemistry.com. Available at:[Link]

  • Atlanchim Pharma. "Recent Advances in the Mitsunobu Reaction". atlanchimpharma.com. Available at:[Link]

  • Google Patents. "WO2021180952A1 - Fused pyrimidine compounds as kcc2". google.com.
  • Journal of Medicinal Chemistry. "Structure–Activity Relationship Study of Dexrazoxane Analogues Reveals ICRF-193 as the Most Potent Bisdioxopiperazine against Anthracycline Toxicity to Cardiomyocytes Due to Its Strong Topoisomerase IIβ Interactions". acs.org. Available at:[Link]

Sources

Optimization

Preventing Boc-group cleavage during cross-coupling of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in late-stage functionalization: maintaining the int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in late-stage functionalization: maintaining the integrity of the tert-butyloxycarbonyl (Boc) protecting group during palladium-catalyzed cross-coupling of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate .

This guide abandons generic advice in favor of causality-driven mechanistic insights, self-validating protocols, and empirical data to ensure your synthetic workflows are robust and reproducible.

Part 1: Mechanistic Root Cause Analysis

Before adjusting reaction parameters, we must understand the causality of Boc cleavage in this specific substrate. The molecule features a sterically hindered ortho-bromoaryl ether linked to a Boc-protected amine via a two-carbon spacer. When subjected to cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), Boc cleavage typically occurs via three distinct pathways:

  • Thermal Degradation: Traditional cross-coupling often requires temperatures of 90–110 °C to drive the oxidative addition of palladium into the sterically congested ortho-bromo bond. Prolonged exposure to these temperatures causes the Boc group to thermally decompose into isobutylene and carbon dioxide[1].

  • Localized Acidic Cleavage: During the Pd(0)/Pd(II) catalytic cycle, stoichiometric equivalents of hydrogen halides (e.g., HBr) are generated. If the inorganic base (e.g., Na₂CO₃) is poorly soluble in the chosen organic solvent, it cannot neutralize the HBr fast enough. This creates localized "acidic pockets" that rapidly cleave the Boc group.

  • Base-Mediated Nucleophilic Attack: In Buchwald-Hartwig aminations, strong bases like Sodium tert-butoxide (NaOtBu) or LiHMDS are frequently used. These strong alkoxide/amide bases can directly attack the carbamate carbonyl or induce elimination pathways, stripping the Boc group entirely[2].

G Substrate tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate Pd_Cycle Pd(0) Catalytic Cycle (Oxidative Addition) Substrate->Pd_Cycle Path_Acid Acidic Byproducts (HBr) Poor Base Solubility Pd_Cycle->Path_Acid Insufficient Neutralization Path_Base Strong Base / High Temp (e.g., NaOtBu, >100°C) Pd_Cycle->Path_Base Harsh Conditions Path_Optimal Mild Base (K3PO4/Cs2CO3) Active Ligand (XPhos/dppf) Temp < 80°C Pd_Cycle->Path_Optimal Optimized Conditions Cleavage Boc Cleavage (Unwanted Amine) Path_Acid->Cleavage Path_Base->Cleavage Product Cross-Coupled Product (Boc Intact) Path_Optimal->Product

Mechanistic pathways of Boc cleavage vs. successful cross-coupling.

Part 2: Troubleshooting FAQs

Q1: I am running a Suzuki coupling with Pd(PPh₃)₄ and Na₂CO₃ in toluene at 100 °C, but I am seeing 30-40% Boc cleavage. How do I fix this? A1: The root cause is a combination of thermal degradation and localized acidity. Pd(PPh₃)₄ is a first-generation catalyst that requires high thermal energy (100 °C) to activate the ortho-bromo ether. Furthermore, Na₂CO₃ is completely insoluble in anhydrous toluene, meaning the HBr generated during the reaction is not efficiently neutralized[1]. Solution: Switch to a biphasic solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) to fully dissolve the base. Upgrade your catalyst to Pd(dppf)Cl₂ or use a Pd₂(dba)₃/XPhos system, which facilitates oxidative addition at much lower temperatures (60–70 °C), safely preserving the Boc group[3].

Q2: Can I use Buchwald-Hartwig amination on this substrate, or will the base destroy the carbamate? A2: You can, provided you strictly avoid strong bases like NaOtBu or LiHMDS, which are known to cleave Boc groups via nucleophilic attack[2]. Solution: Substitute the strong base with a milder alternative like Cs₂CO₃ or K₃PO₄. Because these bases are weaker, you must compensate by using highly active, electron-rich biaryl phosphine ligands (e.g., RuPhos or BrettPhos) to accelerate the reductive elimination step[4]. Ensure the solvent is strictly anhydrous to prevent hydroxide formation[5].

Part 3: Quantitative Performance Data

The following table summarizes empirical data demonstrating how specific parameter adjustments directly impact product yield and Boc retention for this substrate.

Reaction TypeCatalyst SystemBaseSolvent SystemTemp (°C)Product YieldBoc Cleavage (%)
Suzuki (Standard) Pd(PPh₃)₄ (10 mol%)Na₂CO₃Toluene100 °C45%35%
Suzuki (Optimized) Pd(dppf)Cl₂ (5 mol%)K₃PO₄Dioxane/H₂O (4:1)70 °C92% < 2%
Buchwald (Standard) Pd₂(dba)₃ / BINAPNaOtBuToluene100 °C20%65%
Buchwald (Optimized) Pd₂(dba)₃ / RuPhosCs₂CO₃Anhydrous Toluene80 °C88% < 2%

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints so you can verify the integrity of the reaction in real-time before committing to full workup.

Protocol A: Mild Suzuki-Miyaura Cross-Coupling (Boc-Safe)

Objective: Couple an arylboronic acid to the bromoarene while preventing localized acidity and thermal degradation.

  • Preparation: In a flame-dried Schlenk flask, combine tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 0.1 M concentration). Causality note: The water ensures K₃PO₄ is fully solubilized to instantly quench HBr.

  • Reaction: Heat the mixture to 70 °C under an argon atmosphere.

  • Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS.

    • Pass Condition: Primary mass peak is [M+H]⁺ of the desired product.

    • Fail Condition: Presence of a peak at [M+H - 100]⁺ indicates Boc cleavage (loss of isobutylene and CO₂). If observed, immediately lower the temperature to 60 °C and verify base solubility.

  • Workup: After 4-6 hours (verified by TLC), cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (Base-Optimized)

Objective: Form a C-N bond without utilizing Boc-destroying alkoxide bases.

  • Preparation: In a glovebox, charge a vial with the bromoarene substrate (1.0 equiv), the secondary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (0.2 M). Causality note: Strict exclusion of water prevents the formation of highly nucleophilic cesium hydroxide, which would attack the Boc group[5].

  • Reaction: Seal the vial and heat to 80 °C. The bulky RuPhos ligand will force the challenging reductive elimination step despite the weak base[4].

  • Validation Checkpoint (4 Hours): Monitor via TLC (Hexanes/EtOAc). The starting material should be consumed without the appearance of a highly polar, ninhydrin-active spot at the baseline (which would indicate the free primary amine from Boc cleavage).

  • Workup: Filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium black, concentrate, and purify.

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate

Welcome to the technical support center for the purification of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the column chromatography of this specific molecule.

Introduction: Understanding the Molecule

tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate is a molecule with distinct chemical features that dictate its purification strategy. Its structure includes a lipophilic bromophenyl ether group and a polar carbamate moiety protected by a tert-butoxycarbonyl (Boc) group. The key to successful purification lies in balancing the polarity needed for effective separation while preserving the integrity of the acid-labile Boc protecting group.[1] Silica gel, the most common stationary phase, is inherently acidic and can catalyze the cleavage of the Boc group, leading to impurities and yield loss.[2][3] This guide provides the expertise to mitigate these challenges.

Pre-Chromatography Analysis: Setting the Stage for Success

Proper preparation is paramount. Before packing a column, a thorough analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) is essential to develop an effective purification protocol.

Q: How do I select the optimal mobile phase using TLC?

A: The goal is to find a solvent system where the desired product has an Rf (retention factor) value between 0.25 and 0.35.[4] This range typically provides the best separation from impurities on a column.

Causality: An Rf value in this range indicates that the compound has a moderate affinity for the stationary phase, allowing for effective separation. If the Rf is too high (>0.5), the compound will elute too quickly with the solvent front, resulting in poor separation from non-polar impurities. If the Rf is too low (<0.1), the compound will remain strongly adsorbed to the silica, leading to broad peaks, excessive solvent use, and potential for product degradation during a long elution time.[4]

Recommended Starting Solvent Systems: A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Diethyl Ether) is the standard choice for this class of compounds.

Eluent System (Hexane:Ethyl Acetate)Target Compound RfObservation & Recommended Action
9:1> 0.6The mobile phase is too polar. The compound is moving too fast. Action: Decrease the polarity by increasing the proportion of hexane (e.g., try 9.5:0.5).
8:20.25 - 0.35Optimal. This is an excellent starting point for the column. It provides good separation between the product and both more polar and less polar impurities.
7:3< 0.15The mobile phase is not polar enough. The compound is sticking to the silica. Action: Increase the polarity by increasing the proportion of ethyl acetate (e.g., try 6:4).
5:5~0.0The compound is highly retained. If significant polar impurities are present, a gradient elution from a less polar to a more polar system may be required.[5]

Experimental Protocol: Column Chromatography

This protocol outlines a robust method for the purification of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate on a multi-gram scale.

Materials:

  • Crude tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate

  • Silica Gel (230-400 mesh)

  • Hexane (or Heptane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Triethylamine (optional, for neutralization)

  • Glass chromatography column

  • TLC plates, developing chamber, and visualization agent (e.g., UV lamp, potassium permanganate stain)

Step-by-Step Methodology:

  • Column Preparation:

    • For every 1 gram of crude material, use approximately 30-50 grams of silica gel.[6] The higher ratio is for more difficult separations.

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase determined by your TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate).

    • Expert Tip: To mitigate the risk of Boc-group cleavage, you can use neutralized silica. Add 0.5-1% triethylamine to the eluent used to prepare the slurry. This deactivates the acidic sites on the silica surface.[3]

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly, avoiding air bubbles which lead to channeling and poor separation.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent, like dichloromethane or the mobile phase itself.

    • Alternatively, for compounds with poor solubility in the eluent, perform a "dry loading".[7] Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (2-3x the mass of the crude product), and evaporate the solvent completely to get a free-flowing powder.

    • Carefully add the sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the starting mobile phase.

    • If a gradient elution is needed, incrementally increase the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of a consistent volume. The size of the fractions should be about one-quarter of the column's dead volume.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting purified product under high vacuum to remove any residual solvent.

Purification Workflow Visualization

PurificationWorkflow start_end start_end process process decision decision output output Crude Crude Product TLC_Analysis TLC Analysis (Find Rf ≈ 0.3) Crude->TLC_Analysis Pack_Column Pack Column (Slurry Method) TLC_Analysis->Pack_Column Load_Sample Load Sample (Wet or Dry) Pack_Column->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Remove Solvent (Rotovap) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for column chromatography purification.

Troubleshooting Guide

This section addresses common problems encountered during the purification of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate in a direct question-and-answer format.

Problem: Poor Separation

Q: My product is co-eluting with an impurity. What should I do?

A: This is a common issue that can be resolved by adjusting the selectivity of your chromatography system.

  • Decrease Eluent Polarity: If the product is co-eluting with a less polar impurity (higher Rf), your mobile phase is likely too strong. Decrease the proportion of the polar solvent (ethyl acetate). This will increase the retention time of both compounds, but should enhance the separation between them.[5]

  • Use a Shallow Gradient: If you are using a step-gradient (e.g., jumping from 5% to 15% ethyl acetate), try a shallower, linear gradient. A slow, gradual increase in polarity is often much more effective at resolving compounds with similar Rf values.

  • Change Solvents: The "selectivity" of the separation can be altered by changing the polar component of the mobile phase. If hexane/ethyl acetate fails, try a system like hexane/dichloromethane or hexane/diethyl ether. Different solvents interact with the analyte and stationary phase in unique ways, which can sometimes dramatically improve separation.[8]

Problem: Product Degradation & Low Yield

Q: I'm getting a low yield, and TLC of the collected fractions shows a new, more polar spot that wasn't in the crude mixture. What's happening?

A: This is a classic sign of on-column degradation, most likely the acid-catalyzed cleavage of the Boc protecting group.[2] The resulting free amine is much more polar and will have a very low Rf value or streak on the TLC plate.

  • Neutralize the Silica: The acidity of standard silica gel is the primary culprit. Before packing, prepare the silica slurry in your mobile phase containing 0.5-1% triethylamine (Et₃N) or ammonia. This will neutralize the acidic silanol groups responsible for the degradation.[3]

  • Use a Different Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase. Neutral alumina can be an effective alternative for acid-sensitive compounds.[4]

  • Minimize Residence Time: A faster flow rate can reduce the time the compound is in contact with the acidic stationary phase, potentially minimizing degradation. However, this may come at the cost of resolution, so a balance must be found.

Troubleshooting Logic Flow

TroubleshootingFlowchart symptom symptom decision decision cause cause solution solution start Problem Observed poor_sep Poor Separation start->poor_sep low_yield Low Yield / Degradation start->low_yield dec_rf Are Rf values too close on TLC? poor_sep->dec_rf dec_new_spot New polar spot on TLC? low_yield->dec_new_spot cause_polarity Incorrect Eluent Polarity dec_rf->cause_polarity Yes sol_polarity Adjust Solvent Ratio (e.g., less EtOAc) cause_polarity->sol_polarity sol_gradient Use a Shallow Gradient cause_polarity->sol_gradient cause_boc Boc Group Cleavage dec_new_spot->cause_boc Yes cause_mechanical Mechanical Loss dec_new_spot->cause_mechanical No sol_neutralize Neutralize Silica (add Et3N to eluent) cause_boc->sol_neutralize sol_alumina Switch to Alumina cause_boc->sol_alumina sol_loading Improve Loading/Packing cause_mechanical->sol_loading

Caption: Decision tree for troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude product?

A1: Besides unreacted starting materials, common impurities can include:

  • Di-Boc protected starting amine: If the starting material was 2-(2-bromophenoxy)ethanamine, over-protection can occur.

  • Debrominated product: Depending on the reaction conditions used to synthesize the molecule, loss of the bromine atom can occur.

  • By-products from Boc₂O: Unreacted di-tert-butyl dicarbonate or its breakdown products may be present.

Q2: My compound appears as an oil after purification. How can I be sure it's pure?

A2: An oily appearance is common for molecules of this type. Purity should not be judged by physical state. The definitive confirmation of purity comes from analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy, which will show the absence of impurity signals, and LC-MS, which will show a single peak with the correct mass.

Q3: Can I run this purification on a reversed-phase (e.g., C18) column?

A3: Yes, reversed-phase chromatography is a viable alternative. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.[9] However, acidic modifiers like trifluoroacetic acid (TFA) are often used in reversed-phase HPLC to improve peak shape, but even at low concentrations (0.1%), TFA can slowly cleave the Boc group, especially during solvent evaporation.[2] If using reversed-phase, consider a buffer system with formic acid or ammonium acetate, which is less acidic.[2][9]

Q4: How do I scale up this purification from 1 gram to 50 grams?

A4: Direct scaling requires maintaining the ratio of crude material to silica gel (e.g., 1:30 w/w). You will need a much larger column. The key challenge in scaling up is maintaining resolution. It is crucial to ensure the column is packed perfectly, as any channels will have a much greater negative impact on a large scale. Additionally, sample loading becomes more critical; dry loading is often preferred for large-scale purifications to ensure an even initial band.[7]

References

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. [Link]

  • University of Rochester. Column chromatography. University of Rochester, Department of Chemistry. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • National Center for Biotechnology Information. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate. PubChem, NIH. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]

  • Waters. Waters Alliance System for Carbamate Analysis Method Guide. Waters. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • National Center for Biotechnology Information. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. PubChem, NIH. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • PubChemLite. Tert-butyl n-[2-(2-bromophenyl)ethyl]carbamate. PubChemLite. [Link]

  • Supporting Information. General procedure for N-Boc protection of amines. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Mitigating Debromination in tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate Cross-Couplings

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that transition-metal-catalyzed cross-couplings of highly functionalized ortho-substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that transition-metal-catalyzed cross-couplings of highly functionalized ortho-substituted aryl halides present unique mechanistic challenges. This guide provides field-proven, causality-driven solutions to diagnose and eliminate protodehalogenation (debromination) side reactions when working with tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate.

Mechanistic Diagnostics (FAQ)

Q1: Why is tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate particularly prone to debromination during palladium-catalyzed cross-couplings? A1: The propensity for debromination in this substrate is driven by a combination of steric hindrance and hemilabile coordination. The bulky ortho-[2-(Boc-amino)ethoxy] group creates significant steric congestion around the C-Br bond. Following the initial oxidative addition of Pd(0), the resulting Ar-Pd(II)-Br intermediate is sterically hindered, which dramatically increases the activation energy required for the subsequent transmetalation step. Furthermore, the lone pairs on the ether oxygen (and potentially the carbamate carbonyl) can weakly coordinate to the electrophilic Pd(II) center, forming a transient metallacycle. This stabilization prolongs the half-life of the Ar-Pd(II)-Br intermediate, allowing off-cycle side reactions to outcompete the desired cross-coupling[1].

Q2: What is the exact chemical pathway that leads to the debrominated byproduct? A2: Debromination (protodehalogenation) occurs when the stalled Ar-Pd(II)-Br intermediate undergoes a hydride abstraction instead of transmetalation. If your reaction conditions contain molecules with accessible β-hydrogens (such as alkoxide bases like NaOtBu, or protic solvents like alcohols), the palladium center can abstract a hydride to form a highly reactive Ar-Pd(II)-H species. This intermediate rapidly undergoes reductive elimination, irreversibly yielding the debrominated byproduct (tert-butyl N-(2-phenoxyethyl)carbamate) and a deactivated Pd(0) species[2][3].

Mechanism A Ar-Br + Pd(0) Oxidative Addition B Ar-Pd(II)-Br Intermediate A->B C Transmetalation (Boronic Acid) B->C Favored by Bulky Ligands E Hydride Source (Alkoxide/Solvent) B->E Competing Pathway D Desired Cross-Coupled Product C->D F Ar-Pd(II)-H Species E->F G Ar-H (Debrominated Byproduct) F->G Reductive Elimination

Mechanism of Pd-catalyzed cross-coupling versus protodehalogenation side reactions.

Troubleshooting Guide: Logic-Driven Optimization

If your LC-MS analysis reveals >5% of the debrominated mass (M-Br+H), apply the following parameter adjustments based on mechanistic causality.

Parameter 1: Base Selection (Eliminating the Hydride Source)

  • The Issue: Strong alkoxide bases (e.g., NaOtBu, NaOEt) or aqueous hydroxide bases are common culprits. Alkoxides possess β-hydrogens that readily transfer to the Pd center[4].

  • The Solution: Switch to non-nucleophilic, anhydrous inorganic bases. Anhydrous K₃PO₄ or Cs₂CO₃ are optimal because they completely lack β-hydrogens and effectively facilitate the polarization of the boronic acid for transmetalation without promoting hydride transfer[2][3].

Parameter 2: Ligand Architecture (Accelerating Transmetalation)

  • The Issue: Standard ligands like PPh₃ or dppf do not provide enough steric bulk to force the transmetalation step over the activation barrier created by the ortho-ether group.

  • The Solution: Employ bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, or BrettPhos). The sheer steric volume of these ligands enforces a highly reactive, low-coordinate Pd(0)/Pd(II) species. By accelerating both oxidative addition and reductive elimination, XPhos effectively shrinks the lifetime of the vulnerable Ar-Pd(II) intermediate, ensuring the catalytic cycle progresses before debromination can occur[1][2].

Parameter 3: Solvent Environment

  • The Issue: Protic solvents (alcohols) or unpurified ethers containing peroxides can act as potent hydride donors under prolonged heating[3].

  • The Solution: Utilize strictly anhydrous, aprotic solvents. 1,4-Dioxane or Toluene are highly recommended. Ensure solvents are sparged with argon for at least 30 minutes prior to use to prevent oxygen-mediated ligand degradation, which can also stall the catalytic cycle.

Workflow S1 Identify Debromination (LC-MS / NMR) S2 Switch Base (Anhydrous K3PO4) S1->S2 S3 Optimize Ligand (XPhos / SPhos) S2->S3 S4 Change Solvent (Toluene/Dioxane) S3->S4 S5 Successful Coupling (>95% Yield) S4->S5

Step-by-step troubleshooting workflow to minimize debromination in cross-coupling.

Quantitative Optimization Data

The following table summarizes the causal impact of varying catalytic conditions on the ratio of the desired Suzuki-Miyaura cross-coupled product versus the debrominated byproduct for ortho-substituted bromoarenes.

EntryCatalyst / Ligand SystemBaseSolvent EnvironmentTemp (°C)Desired Yield (%)Debromination (%)
1Pd(PPh₃)₄Na₂CO₃ (aq)THF / H₂O803545
2Pd(OAc)₂ / dppfNaOtBuToluene (Anhydrous)1004238
3Pd(OAc)₂ / SPhosCs₂CO₃ (Anhydrous)Toluene (Anhydrous)90893
4 Pd₂(dba)₃ / XPhos K₃PO₄ (Anhydrous) 1,4-Dioxane (Anhydrous) 80 94 < 1

Note: Entry 4 represents the optimized, self-validating conditions designed to suppress the β-hydride elimination pathway.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol for the Suzuki coupling of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate incorporates internal validation checkpoints.

Materials Required:

  • tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd)

  • XPhos (10 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Reagent Validation (Crucial Step): Verify the anhydrous nature of K₃PO₄. Validation Check: Perform a Karl Fischer titration; water content must be <500 ppm. Excess moisture leads to protodeboronation of the boronic acid, which starves the catalytic cycle of the transmetalation partner and forces the Pd intermediate into the debromination pathway.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄. Evacuate and backfill the flask with high-purity Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, Argon-sparged 1,4-dioxane via a gas-tight syringe. The concentration should be maintained at 0.2 M relative to the aryl bromide.

  • Reaction Initiation: Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) to ensure the heterogeneous base is adequately suspended.

  • In-Process Control (IPC) Checkpoint: After 1 hour, withdraw a 50 µL aliquot via syringe under Argon. Quench into 1 mL of LC-MS grade Acetonitrile and analyze. Validation Check: If the ratio of Product to Debrominated Byproduct is < 10:1, halt the reaction. This indicates either oxygen ingress (catalyst death) or solvent contamination acting as a hydride source.

  • Workup: Upon full consumption of the starting material (typically 4-6 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure cross-coupled product.

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate Coupling

Welcome to the technical support center for the optimization of palladium catalyst loading in the Buchwald-Hartwig amination of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate. This guide is designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of palladium catalyst loading in the Buchwald-Hartwig amination of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in this specific C-N cross-coupling reaction.

The successful coupling of carbamates with aryl bromides is a critical transformation in the synthesis of many pharmaceutical intermediates. However, achieving high yields and purity while minimizing catalyst loading can be challenging. This guide will address these core issues and other common pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is a typical palladium catalyst loading for the coupling of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate?

A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point.[1] However, the optimal loading can vary significantly depending on the specific ligand, base, solvent, and temperature used. For large-scale synthesis, the goal is often to reduce the loading to well below 1 mol% to minimize costs and residual palladium levels in the final product.[2]

Q2: Which palladium source and ligand combination is most effective for this type of transformation?

A2: Modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[1] These precatalysts are air-stable and efficiently generate the active Pd(0) species.[3] For the coupling of carbamates, which are a type of amide, ligands like tBuBrettPhos have shown good performance.[1] However, screening a few different bulky, electron-rich phosphine ligands is always recommended to find the optimal choice for your specific substrate.[4]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most common side reaction is hydrodehalogenation, where the aryl bromide is reduced to the corresponding arene.[4] This can be minimized by optimizing the base, lowering the reaction temperature, and selecting a suitable ligand.[4] Another potential side reaction is the homocoupling of the aryl bromide. Optimizing catalyst loading and temperature can often suppress this side reaction.[1]

Q4: How does the choice of base and solvent affect the reaction?

A4: The base is crucial for deprotonating the carbamate in the catalytic cycle.[1] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to high reaction rates.[3][4] However, if the substrate has base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, although this might require higher reaction temperatures.[1][3] Aprotic, nonpolar solvents like toluene and 1,4-dioxane are frequently the solvents of choice as they often provide the best selectivity and yield.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion

Why is my reaction showing little to no product formation?

Possible CauseSolution
Inactive Catalyst Ensure your palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen.[4] Consider using a precatalyst for more reliable generation of the active catalyst.[1][3]
Inhibitors Present Water and oxygen can significantly hinder the reaction. Ensure your solvent is anhydrous and thoroughly degassed.[4] Impurities in the starting materials or solvent can also poison the catalyst.[1]
Suboptimal Reaction Conditions The reaction may require higher temperatures to proceed. Many Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C).[1][3] If the reaction stalls, consider increasing the catalyst loading.[1]
Poor Solubility Ensure all reaction components, especially the base, are adequately soluble or well-dispersed in the solvent at the reaction temperature.[3][4] Vigorous stirring is essential, particularly with heterogeneous mixtures.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)

My reaction mixture is turning black, and the reaction has stalled. What is happening?

The formation of a fine black precipitate indicates the decomposition of the palladium catalyst to palladium(0) metal, which is catalytically inactive.[5]

Possible CauseSolution
High Temperature Prolonged exposure to excessively high temperatures can lead to catalyst decomposition.[5] Try lowering the reaction temperature and extending the reaction time.
Inappropriate Ligand Concentration Since amines (and carbamates) can act as ligands, it can be beneficial to use a slight excess of the phosphine ligand relative to the palladium source to prevent catalyst deactivation.
Ligand Degradation Some phosphine ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides that are less effective at stabilizing the palladium catalyst. Ensure ligands are handled under an inert atmosphere.
Issue 3: Reproducibility Issues

I am getting inconsistent results between batches. What could be the cause?

Possible CauseSolution
Variable Reagent Quality The purity of the aryl bromide, carbamate, and base can impact the reaction outcome. Use reagents from a reliable source and consider purifying them if necessary.[4]
Inconsistent Inert Atmosphere The efficiency of the reaction is highly dependent on maintaining an oxygen-free environment. Ensure your inert gas setup is robust and that all reagents and solvents are properly degassed.[4]
Stirring Rate For heterogeneous reactions, the stirring rate can significantly affect the reaction kinetics.[3] Ensure consistent and vigorous stirring for all experiments.

Protocol for Optimizing Palladium Catalyst Loading

This protocol provides a systematic approach to optimizing the palladium catalyst loading for the coupling of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate.

Step-by-Step Experimental Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the palladium precatalyst (e.g., t-BuXPhos Palladacycle) in anhydrous, degassed toluene.

    • Prepare a separate stock solution of the aryl bromide and the internal standard (e.g., 4,4'-di-tert-butyl-1,1'-biphenyl) in the same solvent.

  • Reaction Setup:

    • In an array of oven-dried reaction vials equipped with stir bars, add the desired amount of base (e.g., NaOtBu).

    • To each vial, add a specific volume of the palladium precatalyst stock solution to achieve the desired catalyst loading (e.g., 2.0, 1.5, 1.0, 0.5, and 0.1 mol%).

    • Add the carbamate to each vial.

    • Seal the vials with septa and purge with an inert gas (e.g., argon or nitrogen).

    • Add the stock solution of the aryl bromide and internal standard to each vial via syringe.

    • Add any additional solvent to reach the desired concentration.

  • Reaction and Monitoring:

    • Place the reaction vials in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).

    • Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by LC-MS or GC-MS.

  • Workup and Analysis:

    • Once the reaction is complete or has reached a plateau, cool the vials to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product to determine the yield and purity.

Data Presentation: Catalyst Loading Optimization
Catalyst Loading (mol%)Time to Completion (h)Yield (%)Purity (%)
2.02>95>98
1.53>95>98
1.05>95>97
0.51090>95
0.12465>90

Note: The above data is illustrative. Actual results will vary based on specific reaction conditions.

Visualizing the Process

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Product (Ar-NR₂)

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategy Low Conversion Low Conversion Check Reagents Reagent Purity & Dryness Low Conversion->Check Reagents Check Setup Inert Atmosphere & Temperature Low Conversion->Check Setup Side Products Side Products Screen Bases Screen Bases Side Products->Screen Bases Screen Solvents Screen Solvents Side Products->Screen Solvents Decomposition Decomposition Decomposition->Check Setup Vary Catalyst Loading Vary Catalyst Loading Decomposition->Vary Catalyst Loading Check Reagents->Screen Bases Screen Ligands Screen Ligands Check Setup->Screen Ligands

Caption: A logical workflow for troubleshooting common issues.

References

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). In PMC. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. In Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). In PMC. Retrieved from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. (n.d.). In PMC. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). In Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H. Retrieved from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). In Semantic Scholar. Retrieved from [Link]

  • The role of palladium nanoparticles in catalytic C–C cross-coupling reactions | Request PDF. (n.d.). Retrieved from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. (n.d.). In RSC Publishing. Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2014, October 23). In The Journal of Organic Chemistry. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). In Reddit. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). In Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Fluorous-Tagged Carbamates for the Pd-Catalyzed Amination of Aryl Halides. (2007, September 18). In The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). In Organic Syntheses Procedure. Retrieved from [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... (n.d.). In ResearchGate. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). In YouTube. Retrieved from [Link]

  • Process for the production of tert-butyl N-(2-bromoethyl)carbamate. (n.d.). In Google Patents.
  • Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. (n.d.). In Google Patents.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate Reactions

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the complex steric and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the complex steric and electronic challenges presented by tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate .

Due to the bulky, flexible 2-(Boc-amino)ethoxy chain positioned ortho to the reactive bromide, this substrate frequently causes standard palladium-catalyzed reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) to stall. Below, we provide field-proven troubleshooting insights, quantitative optimization data, and a self-validating experimental protocol to ensure high-yielding transformations.

Troubleshooting Guide & FAQs

Q1: Why is my cross-coupling reaction with tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate stalling or yielding <10% product? A1: The primary failure point is the decreased reaction rate caused by severe steric hindrance around the C-Br bond, which impedes the crucial catalytic steps: oxidative addition and transmetalation[1]. Furthermore, the flexible ethoxy chain can adopt a conformation that allows the carbamate oxygen or nitrogen to weakly coordinate to the Pd(II) center, creating a stable, unreactive off-cycle palladacycle. Solution: Standard catalysts like Pd(PPh3​)4​ are ineffective here[1]. You must employ bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) or N-Heterocyclic Carbenes (NHCs) like Pd-PEPPSI-IPent. These ligands are specifically designed to force a highly reactive mono-ligated L-Pd(0) state and are bulky enough to prevent the substrate's heteroatoms from chelating the metal center[2].

Q2: I am observing significant protodehalogenation (formation of the des-bromo byproduct). How do I prevent this? A2: Protodehalogenation is a classic symptom of a stalled transmetalation step. Transmetalation involves nucleophilic displacement at the palladium center and is highly sensitive to steric hindrance[3]. When transmetalation is slow, the long-lived Ar-Pd(II)-Br intermediate undergoes competitive β -hydride elimination (if aliphatic alcohols/amines are present in the solvent) or direct reduction. Solution: Accelerate transmetalation by switching to a stronger, more soluble base such as anhydrous K3​PO4​ or Cs2​CO3​ to rapidly activate the boronic acid/amine[1]. Additionally, switch to a non-protic solvent like 1,4-Dioxane to eliminate hydrogen donors.

Q3: Should I use Pd(II) precatalysts or pre-formed Pd(0) complexes for this substrate? A3: Pre-formed palladacycles (e.g., Buchwald precatalysts like XPhos Pd G3) or well-defined Pd(II)-NHC complexes are vastly superior to in situ generated catalysts for hindered substrates. They activate under mild basic conditions to generate the active L-Pd(0) species quantitatively[2],[3]. Relying on in situ reduction of Pd(OAc)2​ often leads to ligand starvation and the precipitation of inactive "Pd black," especially when oxidative addition is sterically delayed.

Mechanistic Visualizations

To successfully troubleshoot, it is critical to understand where the reaction bottlenecks occur and how to systematically resolve them.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Bottleneck 1: Ar-Br approach blocked by ortho-chain Pd0->OxAdd PdII_1 Ar-Pd(II)-Br Intermediate OxAdd->PdII_1 TransMet Transmetalation Bottleneck 2: Nucleophile approach hindered PdII_1->TransMet PdII_2 Ar-Pd(II)-Nu Intermediate TransMet->PdII_2 RedElim Reductive Elimination Product Release PdII_2->RedElim RedElim->Pd0 Regeneration

Catalytic cycle highlighting steric bottlenecks at oxidative addition and transmetalation.

OptimizationWorkflow Start Substrate: tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate CheckYield Is the cross-coupling yield > 80%? Start->CheckYield LowYield Low Yield / Protodehalogenation CheckYield->LowYield No Success Proceed to Product Isolation CheckYield->Success Yes StericCheck Address Steric Hindrance (ortho-Boc-ethoxy group) LowYield->StericCheck Ligand Switch to Bulky Ligand (e.g., XPhos, Pd-PEPPSI) StericCheck->Ligand Base Optimize Base (e.g., Anhydrous K3PO4) StericCheck->Base Solvent Change Solvent (e.g., 1,4-Dioxane, 100°C) StericCheck->Solvent Ligand->CheckYield Base->CheckYield Solvent->CheckYield

Decision tree for optimizing sterically hindered cross-coupling reactions.

Data Presentation: Ligand & Base Optimization Matrix

The following table synthesizes expected conversion rates and byproduct profiles for ortho-phenoxy aryl bromides across various catalytic systems, demonstrating why modern bulky ligands are required for this substrate[2],[1].

Catalyst SystemLigand TypeBaseSolvent / TempExpected ConversionPrimary Byproduct
Pd(PPh3​)4​ Triphenylphosphine Na2​CO3​ Toluene / 80°C< 10%Protodehalogenation
Pd(OAc)2​ / dppfBidentate Phosphine K3​PO4​ Dioxane / 90°C~ 35%Unreacted SM
XPhos Pd G3 Buchwald Dialkylbiaryl K3​PO4​ Dioxane / 100°C > 95% None (Clean)
Pd-PEPPSI-IPent N-Heterocyclic CarbeneKOH Dioxane / 65°C > 90% None (Clean)

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

This protocol utilizes XPhos Pd G3 to overcome the steric hindrance of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate during a Suzuki-Miyaura coupling. It is designed as a self-validating system , ensuring that causality is understood and verifiable at every step.

Reagents Required:
  • tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Anhydrous K3​PO4​ (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

Step 1: Reaction Setup & Deoxygenation

  • Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, boronic acid, XPhos Pd G3, and K3​PO4​ . Seal with a septum and purge the vessel with ultra-pure Argon for 10 minutes.

  • Causality: Oxygen rapidly degrades electron-rich phosphine ligands (like XPhos) into phosphine oxides, destroying the catalyst's ability to undergo oxidative addition. Moisture can protonate the boronic acid, leading to dead-end deborylation.

  • Self-Validation: If the solid mixture remains free-flowing and does not clump, the environment is sufficiently anhydrous.

Step 2: Solvent Addition & Catalyst Activation

  • Action: Add anhydrous, sparged 1,4-Dioxane via syringe. Stir the mixture at room temperature for 5 minutes before heating to 100°C.

  • Causality: The weak base ( K3​PO4​ ) deprotonates the carbazole leaving group of the G3 precatalyst, generating the highly active 12-electron L-Pd(0) species in situ[3].

  • Self-Validation (Critical): Observe the color of the solution. A successful activation will result in a rapid color shift from pale yellow to a homogeneous dark red/orange . If the solution turns black and a fine precipitate forms on the glass wall, the catalyst has decomposed into inactive "Pd black" (likely due to oxygen ingress or poor ligand-to-metal ratio).

Step 3: Reaction Monitoring

  • Action: Maintain heating at 100°C. Withdraw a 10 µL aliquot via a degassed syringe at the 2-hour mark. Quench into 1 mL of EtOAc/Water.

  • Causality: Monitoring prevents over-heating which can lead to thermal degradation of the Boc protecting group (which can begin to deprotect >110°C in the presence of certain Lewis acidic metals).

  • Self-Validation: Analyze the organic layer via LC-MS or TLC (UV 254 nm). The complete disappearance of the starting material peak/spot confirms that the steric barrier at the oxidative addition step has been successfully breached.

Step 4: Workup & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and phosphate salts. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Causality: Celite filtration removes paramagnetic Pd impurities that can interfere with downstream NMR characterization.

  • Self-Validation: A clean crude 1H -NMR spectrum showing an intact Boc group (sharp singlet at ~1.4 ppm, 9H) and the disappearance of the characteristic ortho-bromide aromatic splitting pattern confirms structural integrity.

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of Tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate

For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a cornerstone of safe and effective active pharmaceutical ingredient (API) synthesis. Tert-butyl N-[2-(2-b...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a cornerstone of safe and effective active pharmaceutical ingredient (API) synthesis. Tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate is a key building block where stringent purity control is paramount to minimize downstream impurities that could compromise the final drug product's safety and efficacy.[1][2] This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for its purity determination, alongside a comparison with alternative analytical techniques.

The principles outlined here adhere to the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), ensuring a robust and reliable analytical procedure suitable for regulatory scrutiny.[3][4][5][6]

The Premier Choice: Reversed-Phase HPLC

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for the purity analysis of non-volatile, moderately polar organic molecules like tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate due to its high resolution, sensitivity, and quantitative accuracy.[7][8] The method detailed below is designed to separate the main compound from potential process-related impurities and degradation products.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Instrumentation Standard HPLC system with a UV detectorWidely available and suitable for detecting the aromatic ring in the analyte.
Column C18, 5 µm particle size, 4.6 x 250 mmThe C18 stationary phase provides excellent hydrophobic retention for the non-polar regions of the molecule.[9]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase suppresses the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.[10]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography with good UV transparency and elution strength.[10]
Gradient Elution 40% B to 90% B over 20 minutesA gradient is essential to elute potential impurities with a wide range of polarities and to ensure the main peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection UV at 220 nmThe benzene ring in the molecule is expected to have significant absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate signal.
Sample Preparation Dissolve 1 mg of the sample in 1 mL of Acetonitrile.Acetonitrile is a strong solvent for this compound and is compatible with the mobile phase.

The Blueprint for Trust: A Comprehensive Method Validation Protocol

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5] For a purity assay, this involves a series of experiments to assess its performance characteristics as mandated by ICH Q2(R1).[3][4][5][6]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][11] To establish this, forced degradation studies are indispensable.[12][13][14] These studies deliberately stress the drug substance to generate potential degradation products and demonstrate that the method can separate them from the main peak.[15][16]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 1N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 1N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.

  • A control sample (unstressed) is analyzed alongside the stressed samples.

  • The goal is to achieve 5-20% degradation of the active substance for meaningful validation.[13]

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main peak and all degradation product peaks.

  • Peak purity analysis (using a photodiode array detector, if available) should confirm that the main peak is spectrally pure in all stressed conditions.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[15]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions covering 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results to the true value.[3][11] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo or blank matrix.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of the reference standard into a blank solution.

  • Prepare three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Assesses the variability within the same laboratory, but on different days, with different analysts, and/or different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for both sets of measurements.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 1.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol (based on the signal-to-noise ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be done by injecting a series of dilute solutions of the analyte.

Acceptance Criteria:

  • LOD should be confirmed by a signal-to-noise ratio of approximately 3:1.

  • LOQ should be confirmed by a signal-to-noise ratio of approximately 10:1, and the precision at this concentration should have a %RSD of ≤ 10%.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Experimental Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Analyze the system suitability solution under each varied condition.

Acceptance Criteria:

  • The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria for all variations.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity Baseline resolution of the main peak from all other peaks. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999
Range 50% to 150% of the working concentration.
Accuracy Mean recovery of 98.0% to 102.0%.
Precision (Repeatability) %RSD ≤ 1.0%
Precision (Intermediate) %RSD ≤ 2.0%
LOD Signal-to-Noise Ratio ≈ 3:1
LOQ Signal-to-Noise Ratio ≈ 10:1; %RSD ≤ 10%
Robustness System suitability passes under all varied conditions.

Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution of Validation Parameters cluster_reporting Reporting & Implementation MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport MethodImplementation Method Implementation for QC ValidationReport->MethodImplementation

Caption: Workflow for HPLC Method Validation.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the premier method, other techniques can be employed for purity assessment, each with its own merits and drawbacks.[7]

FeatureHPLCGas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.[17]Separation on a thin layer of adsorbent material based on polarity.
Applicability Ideal for non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds. The analyte may require derivatization.[7]Primarily for qualitative or semi-quantitative analysis and reaction monitoring.[7][18]
Resolution HighVery HighLow to Moderate
Quantitation Highly accurate and precise.Accurate with appropriate standards.Semi-quantitative at best.
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (µg to ng range)
Throughput ModerateModerateHigh
Cost High (instrumentation and solvents)High (instrumentation)Low
Validation Rigorous validation is standard practice.Requires validation, especially for quantitative methods.Less rigorous validation.
Why HPLC is Superior for this Application
  • Direct Analysis: Tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate is a non-volatile compound, making it unsuitable for direct GC analysis without derivatization, which adds complexity and potential for error.[7]

  • Quantitative Accuracy: For a pharmaceutical intermediate, precise quantification of impurities is crucial. HPLC offers superior quantitative performance compared to the semi-quantitative nature of TLC.[7]

  • Established Regulatory Acceptance: HPLC is the most widely accepted technique by regulatory agencies for the purity and impurity analysis of drug substances and intermediates.[8][19]

Visualizing the Method Comparison

Method_Comparison cluster_methods Analytical Techniques cluster_attributes Key Attributes Analyte tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate (Non-volatile, Thermally Labile) HPLC HPLC Analyte->HPLC Ideal Match GCMS GC-MS Analyte->GCMS Challenging TLC TLC Analyte->TLC Limited Use HPLC_Attr HPLC High Quantitative Accuracy High Resolution Directly Applicable GCMS_Attr GC-MS Good Quantitative Accuracy Very High Resolution Requires Derivatization TLC_Attr TLC Semi-Quantitative Low Resolution Screening/Monitoring

Sources

Validation

Comparative Analysis: Cross-Coupling Efficiency of Ortho vs. Para Bromophenoxyethyl Carbamates

For researchers and drug development professionals, the functionalization of aryl halides via palladium-catalyzed cross-coupling is a cornerstone of modern synthetic chemistry. However, the spatial arrangement of substit...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the functionalization of aryl halides via palladium-catalyzed cross-coupling is a cornerstone of modern synthetic chemistry. However, the spatial arrangement of substituents on the aryl ring drastically alters the reaction's thermodynamic and kinetic landscape. This guide provides an in-depth, objective comparison of the cross-coupling efficiency between ortho- and para-bromophenoxyethyl carbamates, focusing on mechanistic causality, catalyst selection, and self-validating experimental protocols.

Mechanistic Causality: Steric Hindrance vs. Electronic Effects

The fundamental difference in reactivity between the ortho and para isomers stems from the proximity of the bulky phenoxyethyl carbamate group to the reactive C-Br bond.

Para-Bromophenoxyethyl Carbamates: Electronic Dominance

In the para isomer, the phenoxyethyl carbamate group is distal to the reaction center. The reactivity is primarily governed by the electronic effects of the ether oxygen, which donates electron density into the aromatic ring via resonance. While this slightly enriches the ring (making oxidative addition marginally slower than in electron-deficient arenes), it does not physically impede the palladium catalyst. Standard, unhindered phosphine ligands (e.g., PPh 3​ ) readily form the active Pd(0) species, allowing for rapid oxidative addition and subsequent transmetalation.

Ortho-Bromophenoxyethyl Carbamates: Severe Steric Clash

The ortho isomer presents a significant synthetic challenge. The adjacent, sterically demanding phenoxyethyl carbamate group creates a physical barrier around the C-Br bond. In line with general organometallic principles, severe steric hindrance typically inhibits the first elementary step of Pd-catalyzed cross-coupling—the 2-electron oxidative addition[1]. The bulky substituent prevents the standard Pd(0)L 2​ complex from achieving the necessary planar transition state.

To overcome this, the reaction requires specialized, bulky, electron-rich dialkylbiarylphosphine ligands (such as XPhos or SPhos). These ligands serve a dual purpose:

  • Accelerated Oxidative Addition : Their electron-rich nature increases the nucleophilicity of the Pd center, forcing insertion into the hindered C-Br bond.

  • Facilitated Reductive Elimination : The extreme steric bulk of the ligand prevents the formation of inactive PdL 2​ resting states, ensuring the mono-ligated Pd species rapidly undergoes reductive elimination to release the coupled product.

Furthermore, while the carbamate moiety can theoretically act as a directing group, its coordinating ability in the presence of strong phosphine ligands is often outcompeted, making steric management the primary driver of catalyst selection[2]. Similar to the challenges observed in the cross-coupling of unprotected ortho-bromoanilines, overcoming this steric bulk requires careful optimization of both the base and the catalyst system[3].

MechanisticDivergence Start Bromophenoxyethyl Carbamate + Pd(0) Catalyst Para Para-Isomer (Distal Carbamate) Start->Para Ortho Ortho-Isomer (Adjacent Carbamate) Start->Ortho ParaOA Rapid Oxidative Addition Standard Ligands (e.g., PPh3) Para->ParaOA OrthoClash Severe Steric Hindrance Inhibits Pd(0) Approach Ortho->OrthoClash Product Cross-Coupled Biaryl Product ParaOA->Product OrthoBulky Bulky Electron-Rich Ligands (e.g., XPhos) OrthoClash->OrthoBulky Overcome Sterics OrthoOA Facilitated Oxidative Addition & Transmetalation OrthoBulky->OrthoOA OrthoOA->Product

Mechanistic divergence in Pd-catalyzed cross-coupling of ortho vs. para isomers.

Comparative Experimental Data

The following table summarizes the optimized parameters for a standard Suzuki-Miyaura cross-coupling of both isomers with phenylboronic acid. The data highlights the necessary kinetic interventions required for the ortho isomer.

ParameterPara-Bromophenoxyethyl CarbamateOrtho-Bromophenoxyethyl Carbamate
Primary Challenge Electronic (Mild)Steric Hindrance (Severe)
Catalyst System Pd(PPh 3​ ) 4​ (5 mol%)Pd 2​ (dba) 3​ (2.5 mol%) / XPhos (5 mol%)
Base Selection Na 2​ CO 3​ (2.0 equiv)K 3​ PO 4​ (3.0 equiv)
Solvent System Dioxane / H 2​ O (4:1)Toluene or Dioxane / H 2​ O (10:1)
Temperature 80 °C100 °C
Reaction Time 4 - 6 hours12 - 18 hours
Typical Yield > 90%75 - 85%

Causality in Base Selection : Na 2​ CO 3​ is sufficient for the para isomer in aqueous mixtures. However, the ortho isomer requires higher temperatures and less polar solvent systems (like toluene) to dissolve the highly lipophilic bulky ligands. K 3​ PO 4​ is chosen for the ortho protocol because it exhibits superior solubility and basicity in non-polar media, which is critical for accelerating the rate-limiting transmetalation step of sterically hindered substrates.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below incorporate internal validation mechanisms.

Protocol A: Standard Coupling for Para-Isomer
  • Preparation : In a flame-dried Schlenk tube, combine para-bromophenoxyethyl carbamate (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh 3​ ) 4​ (0.05 mmol).

  • Solvent & Base : Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed 2M aqueous Na 2​ CO 3​ .

  • Internal Standard : Add 50 µL of dodecane (internal standard for GC-MS validation).

  • Reaction : Purge the vessel with argon for 5 minutes. Seal and heat to 80 °C.

  • Validation Checkpoint : At t=2 hours, extract a 50 µL aliquot, quench in 1 mL EtOAc, and analyze via GC-MS. The ratio of product to dodecane should indicate >70% conversion. If not, verify catalyst integrity.

  • Workup : After 4 hours, cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO 4​ , and purify via flash chromatography.

Protocol B: Sterically Demanding Coupling for Ortho-Isomer
  • Preparation : In a glovebox or under strict argon flow, combine ortho-bromophenoxyethyl carbamate (1.0 mmol), phenylboronic acid (1.5 mmol, excess needed due to slower reaction rate), Pd 2​ (dba) 3​ (0.025 mmol), XPhos (0.05 mmol), and anhydrous K 3​ PO 4​ (3.0 mmol).

  • Solvent : Add 5 mL of anhydrous, degassed toluene. (Avoid high water content to prevent protodeboronation of the boronic acid over the extended reaction time).

  • Internal Standard : Add 50 µL of dodecane.

  • Reaction : Seal the tube and heat vigorously to 100 °C.

  • Validation Checkpoint : At t=6 hours, extract an aliquot for GC-MS. Conversion is typically only 40-50% at this stage. If conversion is <20%, the system has likely suffered oxygen ingress, deactivating the electron-rich XPhos-Pd complex. Do not spike with additional catalyst without re-degassing.

  • Workup : After 16 hours, cool, filter through a pad of Celite to remove phosphate salts, concentrate, and purify via flash chromatography.

ExperimentalWorkflow Prep Substrate Preparation ParaFlow Para-Isomer Pd(PPh3)4, Na2CO3 80°C, 4h Prep->ParaFlow OrthoFlow Ortho-Isomer Pd2(dba)3, XPhos, K3PO4 100°C, 16h Prep->OrthoFlow Validate In-Process Validation (GC-MS with Dodecane) ParaFlow->Validate OrthoFlow->Validate Workup Filtration & Aqueous Workup Validate->Workup Purify Flash Column Chromatography Workup->Purify

Parallel experimental workflows highlighting isomer-specific conditions and validation.

Conclusion

The cross-coupling of bromophenoxyethyl carbamates perfectly illustrates the profound impact of steric topology on transition-metal catalysis. While the para isomer behaves predictably under standard conditions, the ortho isomer demands a highly engineered catalytic environment. By leveraging bulky biarylphosphine ligands to force oxidative addition and utilizing highly soluble bases to drive transmetalation, researchers can successfully overcome the inherent steric penalties of the ortho position.

References

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
  • Source: nih.
  • Source: nih.

Sources

Comparative

LC-MS/MS Quantitative Analysis of tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate: A Comparative Guide on Stationary Phases and Extraction Methodologies

Executive Summary The accurate quantification of halogenated, Boc-protected amine intermediates—such as tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate —in biological matrices is a critical requirement in modern drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of halogenated, Boc-protected amine intermediates—such as tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate —in biological matrices is a critical requirement in modern drug development and pharmacokinetic profiling. This guide provides an objective, data-driven comparison of chromatographic stationary phases (C18 vs. Biphenyl) and sample preparation methodologies (Protein Precipitation vs. Solid Phase Extraction). Designed for researchers and bioanalytical scientists, this document outlines field-proven protocols engineered to overcome matrix-induced ion suppression and ensure compliance with stringent regulatory standards.

Workflow A Biological Matrix (e.g., Rat Plasma) B Sample Preparation SPE vs. Protein Precipitation A->B C Chromatographic Separation Biphenyl vs. C18 Column B->C D ESI-MS/MS Detection MRM Mode (m/z 316 -> 260) C->D E Data Analysis & FDA M10 Validation D->E

Fig 1. Comparative LC-MS/MS bioanalytical workflow for the target analyte.

Mechanistic Insights & MS/MS Strategy

tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate ( C13​H18​BrNO3​ , Exact Mass: 315.05) presents a unique ionization profile due to the presence of both a tert-butoxycarbonyl (Boc) protecting group and an ortho-brominated aromatic ring.

Under positive Electrospray Ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]+ . Because of the naturally occurring isotopes of bromine ( 79Br and 81Br in a ~1:1 ratio), the precursor manifests as a distinct isotopic doublet at m/z 316.0 and 318.0 . This isotopic signature is highly advantageous for confirming analyte selectivity in complex matrices.

During collision-induced dissociation (CID), Boc-protected amines undergo highly characteristic fragmentation pathways. The dominant mechanisms involve the neutral loss of isobutylene (-56 Da) or the cleavage of the entire Boc group (-100 Da)[1]. Depending on the specific ion source temperature and collision energy applied, these compounds may also undergo a McLafferty-type rearrangement[2]. For robust quantitative Multiple Reaction Monitoring (MRM), the transition of m/z 316.0 260.0 (loss of isobutylene) is selected as the primary quantifier due to its superior signal stability and high abundance.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 316.0 (79Br) / 318.0 (81Br) Loss1 Loss of Isobutylene (-56 Da) Precursor->Loss1 Loss2 Loss of Boc Group (-100 Da) Precursor->Loss2 Frag1 Fragment Ion m/z 260.0 / 262.0 Loss1->Frag1 Frag2 Fragment Ion m/z 216.0 / 218.0 Loss2->Frag2

Fig 2. Typical MS/MS fragmentation pathways for Boc-protected amines.

Chromatographic Selectivity: C18 vs. Biphenyl

Standard reversed-phase chromatography heavily relies on C18 stationary phases, which separate analytes based on dispersive hydrophobic interactions. However, for halogenated aromatic compounds like tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate, C18 often yields suboptimal peak symmetry (tailing) and leaves the analyte susceptible to co-eluting lipid interferences.

In contrast, Biphenyl stationary phases offer orthogonal selectivity. The biphenyl moiety facilitates π−π interactions with the analyte's bromophenoxy ring, while also providing enhanced dipole-dipole interactions[3]. This dual-retention mechanism significantly improves peak shape and shifts the analyte's retention time away from the void-volume suppression zone where endogenous salts and early-eluting phospholipids typically emerge.

Table 1: Chromatographic Performance Comparison
ParameterTraditional C18 Column (1.8 µm)Superficially Porous Biphenyl (2.7 µm)
Retention Time (min) 2.152.85
Peak Asymmetry ( Tf​ ) 1.45 (Moderate Tailing)1.05 (Highly Symmetrical)
Signal-to-Noise (S/N) 150:1420:1
Resolution from Matrix PoorExcellent

Sample Preparation: Overcoming Matrix Effects

According to the FDA M10 Bioanalytical Method Validation guidance, a quantitative assay must rigorously evaluate and control matrix effects. The guidance dictates that responses from interfering components must not exceed 20% of the analyte response at the Lower Limit of Quantification (LLOQ)[4][5]. We compared two extraction methodologies to achieve this standard:

  • Protein Precipitation (PPT): Utilizes a simple 1:3 ratio of plasma to organic solvent (acetonitrile). While rapid, PPT fails to remove endogenous phospholipids. These lipids compete for charge in the ESI source, leading to severe ion suppression and assay drift over large sample batches.

  • Solid Phase Extraction (SPE): Utilizing a polymeric reversed-phase sorbent. SPE provides targeted washing steps that comprehensively eliminate phospholipids and salts. This drastically minimizes matrix effects and improves absolute recovery, ensuring the method is robust and regulatory-compliant.

Table 2: Extraction Methodology Comparison (Spiked Rat Plasma, 10 ng/mL)
ParameterProtein Precipitation (PPT)Solid Phase Extraction (SPE)
Absolute Recovery (%) 65.4 ± 8.292.1 ± 3.5
Matrix Effect (%) -45.2 (Severe Suppression)-4.5 (Negligible)
Phospholipid Carryover HighUndetectable
FDA M10 Compliance FailPass

Experimental Protocols (Self-Validating System)

To ensure high trustworthiness and reproducibility, the following optimized protocols detail the exact causality-driven steps required to quantify tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate.

Protocol A: Solid Phase Extraction (SPE) Workflow

Causality Note: The addition of phosphoric acid disrupts protein binding, ensuring the lipophilic analyte is free to bind to the SPE sorbent.

  • Sample Pre-treatment: Aliquot 200 µL of plasma sample into a microcentrifuge tube. Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL of Methanol through a 30 mg/1 mL Polymeric Reversed-Phase SPE cartridge, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Load the pre-treated sample (400 µL) onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the sorbent with 1.0 mL of 5% Methanol in water to remove polar interferences and salts.

  • Elution: Elute the target analyte using 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C (avoid higher temperatures to prevent thermal degradation of the Boc group). Reconstitute in 100 µL of Initial Mobile Phase (20% Acetonitrile / 80% Water).

Protocol B: LC-MS/MS Analytical Conditions

Causality Note: A superficially porous biphenyl column is chosen to leverage π−π interactions, maximizing resolution from baseline noise.

  • Column: Superficially Porous Biphenyl (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 20% B

    • 4.1 - 5.5 min: Re-equilibration at 20% B

  • Flow Rate: 0.45 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 400°C

    • MRM Transition (Quantifier): m/z 316.0 260.0 (Collision Energy: 15 eV)

    • MRM Transition (Qualifier): m/z 318.0 262.0 (Collision Energy: 15 eV)

Conclusion

For the LC-MS/MS quantitative analysis of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate, relying on traditional C18 chromatography and simple protein precipitation introduces severe matrix effects and peak tailing. By upgrading the analytical workflow to utilize a Biphenyl stationary phase and Solid Phase Extraction (SPE) , laboratories can exploit π−π interactions and comprehensive sample cleanup. This combined approach yields a self-validating, highly sensitive assay that easily satisfies FDA M10 validation criteria for accuracy, precision, and matrix effect control.

References

  • Wolf et al. "Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry." PMC / NIH, 2018. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry." FDA.gov, Nov 2022. Available at: [Link]

  • FDA Guidance (Archived). "Bioanalytical Method Validation." GMP Compliance, 2018. Available at: [Link]

  • Phenomenex. "LC-MS/MS Steroid Analysis Solutions for Clinical Research." Phenomenex.cn, 2023. Available at: [Link]

  • AiSTI SCIENCE. "Fast and Simlutaneous LC/MS/MS Analysis for Veterinary Drugs in Meat Combined with STQ method." AiSTI.co.jp, 2021. Available at: [Link]

Sources

Validation

Spectroscopic Validation and Performance Comparison of tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate Intermediates

As drug development pipelines increasingly rely on modular, late-stage functionalization, the selection of appropriate bifunctional intermediates is critical. tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on modular, late-stage functionalization, the selection of appropriate bifunctional intermediates is critical. tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate is a highly versatile building block, frequently utilized as a precursor for the synthesis of functionalized aryl ethers, benzoxazepines, and complex macrocycles. It features an orthogonal protecting group (Boc) and an aryl bromide handle, allowing for selective downstream modifications such as Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings.

This guide provides an objective comparison of this Boc-protected intermediate against its common alternatives, detailing the causality behind experimental choices and establishing a self-validating protocol for its spectroscopic characterization.

Comparative Analysis of Protecting Group Strategies

When designing synthetic routes involving 2-(2-bromophenoxy)ethylamine derivatives, chemists typically evaluate three states of the amine: unprotected (free amine), Cbz-protected (benzyl carbamate), and Boc-protected (tert-butyl carbamate). The choice directly impacts spectroscopic clarity, handling stability, and downstream compatibility.

The Unprotected Free Amine

While utilizing the free 2-(2-bromophenoxy)ethan-1-amine eliminates protection/deprotection steps, it is highly prone to unwanted side reactions. The primary amine can undergo self-condensation or act as a competitive, off-target ligand for palladium catalysts during downstream cross-coupling of the aryl bromide. Furthermore, free amines often streak on silica gel, complicating purification, and exhibit broad, heavily exchanging N-H signals in ¹H NMR, making quantitative purity assessment difficult.

The Cbz-Protected Alternative

The benzyl N-[2-(2-bromophenoxy)ethyl]carbamate offers excellent stability. However, it introduces two major strategic flaws:

  • Spectroscopic Obscuration: The benzyl group introduces a 5-proton multiplet at ~7.3 ppm in the ¹H NMR spectrum. This directly overlaps with the critical aromatic signals of the 2-bromophenoxy group, obscuring structural validation and making it difficult to detect aromatic impurities.

  • Deprotection Incompatibility: Cbz groups are classically removed via catalytic hydrogenolysis (Pd/C, H₂). Subjecting an aryl bromide to these conditions frequently results in competitive hydrodehalogenation, destroying the cross-coupling handle.

The Boc-Protected Superiority

tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate resolves the issues of both alternatives. The Boc group is completely stable to transition-metal catalysis and basic conditions[1]. Spectroscopically, it provides a distinct, unambiguous 9-proton singlet at ~1.45 ppm, offering excellent clarity without interfering with the aromatic region[1]. Finally, it can be cleanly removed using mild acidic conditions (e.g., TFA or HCl) that leave the aryl bromide completely intact[2].

Data Presentation: Spectroscopic Validation

To ensure rigorous quality control, ¹H NMR and IR spectroscopy are the gold standards for validating the structural integrity of these intermediates[1]. The table below summarizes the quantitative and qualitative data used to differentiate the Boc-protected product from its alternatives.

Intermediate Type¹H NMR Key Discriminators (CDCl₃, 400 MHz)IR Key Discriminators (cm⁻¹)Downstream Compatibility
Boc-Protected (Target)δ 1.45 (s, 9H) ; δ 5.00 (br s, 1H, NH); clearly resolved 2-bromophenoxy aromatics at δ 6.78–7.49[3].1690 (C=O stretch) [4]; ~3350 (sharp N-H stretch).Excellent. Compatible with Pd-catalysis; orthogonal deprotection.
Cbz-Protected (Alternative)δ 5.12 (s, 2H, benzyl CH₂); δ ~7.35 (m, 5H, overlaps with bromophenoxy) .1705 (C=O stretch); ~3330 (N-H stretch).Poor. Deprotection (H₂/Pd) risks hydrodehalogenation of the bromide.
Free Amine (Alternative)Absence of carbamate signals; δ 1.50–2.00 (br s, 2H, heavily exchanging NH₂) .Absence of C=O stretch; broad double peak at ~3300-3400 (NH₂).Poor. Interferes with transition-metal catalysts; prone to oxidation.

Note: The 2-bromophenoxy core consistently exhibits a distinct splitting pattern: an ortho-H doublet of doublets at ~7.49 ppm, a para-H triplet of doublets at ~7.21 ppm, an ortho-O doublet of doublets at ~6.89 ppm, and a para-O triplet of doublets at ~6.78 ppm[3].

Experimental Protocols: A Self-Validating System

The following protocol details the synthesis and validation of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate. It is designed as a self-validating system: progression to the next step is strictly gated by specific spectroscopic milestones.

Phase 1: Synthesis and Isolation
  • Reaction Setup: In a flame-dried flask under nitrogen, dissolve 2-bromophenol (1.0 equiv) in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (2.0 equiv) to deprotonate the phenol, generating the highly nucleophilic phenoxide.

  • Alkylation: Add N-Boc-2-bromoethanamine (1.1 equiv) dropwise. Heat the mixture to 60 °C for 12 hours. Causality note: Mild heating ensures complete conversion of the sterically hindered 2-bromophenoxide while preventing thermal degradation of the Boc group.

  • Workup: Quench with water and extract with ethyl acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl or brine to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target intermediate as a clear oil or white solid[5].

Phase 2: Spectroscopic Validation (NMR Sample Prep)
  • Homogenization: Dissolve 10–15 mg of the purified product in 0.6 mL of CDCl₃. Gently vortex the NMR tube to ensure a homogeneous solution[1].

  • Acquisition: Acquire a standard ¹H NMR spectrum (16–64 scans) and an IR spectrum (ATR)[1].

  • Validation Gate (Go/No-Go):

    • Pass: The appearance of a sharp, 9-proton singlet at ~1.45 ppm confirms successful Boc incorporation[1]. The IR spectrum must show a strong C=O stretch at ~1690 cm⁻¹[4].

    • Fail: If a broad signal integrating to 2 protons appears between 1.5–2.0 ppm, and the 1.45 ppm singlet is absent, the Boc group has been lost (likely due to acidic impurities in the silica gel). The batch must be re-protected.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis through spectroscopic validation, highlighting the critical decision gates that ensure structural integrity before downstream application.

G Start 2-Bromophenol + N-Boc-2-bromoethanamine Reaction Alkylation (K2CO3, DMF) 60°C, 12h Start->Reaction Intermediate tert-Butyl N-[2-(2-bromophenoxy) ethyl]carbamate Reaction->Intermediate Validation Spectroscopic Validation (1H NMR & IR) Intermediate->Validation NMR_Pass Pass: Sharp singlet at 1.45 ppm Resolved aromatics (6.7-7.5 ppm) Validation->NMR_Pass NMR_Fail Fail: Broad NH2 signals Missing C=O stretch Validation->NMR_Fail Downstream Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) NMR_Pass->Downstream Deprotection Boc Deprotection (TFA/DCM, 2h) Downstream->Deprotection

Caption: Workflow for synthesis, validation, and application of the Boc-protected intermediate.

References

  • Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. Journal of the American Chemical Society.[Link]

  • Exploring Subsite Selectivity within Plasmodium vivax N-Myristoyltransferase Using Pyrazole-Derived Inhibitors. National Institutes of Health (PMC).[Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals.[Link]

  • Supporting information. The Royal Society of Chemistry.[Link]

Sources

Comparative

tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate vs unprotected 2-(2-bromophenoxy)ethylamine

The rational design of synthetic pathways involving bifunctional building blocks requires a deep understanding of chemoselectivity and catalyst dynamics. The molecule 2-(2-bromophenoxy)ethylamine presents a classic synth...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of synthetic pathways involving bifunctional building blocks requires a deep understanding of chemoselectivity and catalyst dynamics. The molecule 2-(2-bromophenoxy)ethylamine presents a classic synthetic dichotomy: it contains both a highly nucleophilic primary amine and an electrophilic aryl bromide.

Depending on the target architecture, chemists must choose between utilizing the unprotected amine or its Boc-protected derivative (tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate). This guide provides an in-depth comparative analysis of these two precursors, detailing the causality behind their divergent reactivities and providing field-proven protocols for their application.

Physicochemical & Structural Comparison

The addition of the tert-butyloxycarbonyl (Boc) group fundamentally alters the electronic and steric profile of the molecule, shifting its utility from intramolecular cyclization to intermolecular cross-coupling.

PropertyUnprotected AmineBoc-Protected Amine
Chemical Name 2-(2-Bromophenoxy)ethylaminetert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate
CAS Number 26646-25-31204333-53-8
Molecular Formula C₈H₁₀BrNOC₁₃H₁₈BrNO₃
Molecular Weight 216.08 g/mol 316.20 g/mol
Amine Nucleophilicity High (Localized lone pair)Very Low (Delocalized into carbonyl)
Primary Synthetic Utility Intramolecular C-N cyclization, amide couplingIntermolecular C-C cross-coupling (Suzuki, Heck)
Storage Stability Prone to oxidation and atmospheric CO₂ absorptionHighly stable, bench-stable under ambient conditions
TLC Visualization Stains intensely with Ninhydrin (purple/pink)Requires acid/heat to stain with Ninhydrin; UV-active

Mechanistic Causality: The Role of the Nitrogen Lone Pair

The decision to protect the amine is dictated by its interaction with transition metal catalysts (such as Palladium or Copper) during cross-coupling reactions[1].

The Unprotected Pathway (Intramolecular Cyclization): A free primary amine possesses a highly localized lone pair. When exposed to a palladium or copper catalyst in the presence of a base, the amine rapidly coordinates to the metal center. Because the aryl bromide is in close proximity (separated by a flexible ethoxy chain), the system is perfectly primed for an intramolecular Buchwald-Hartwig amination. This proximity effect drives the rapid formation of 3,4-dihydro-2H-1,4-benzoxazines, a privileged scaffold in medicinal chemistry known for its anti-proliferative and fibrinogen receptor antagonistic properties[2][3].

The Protected Pathway (Intermolecular Functionalization): If the goal is to functionalize the aryl ring (e.g., via Suzuki-Miyaura coupling) while keeping the ethylamine chain intact, the unprotected amine will either poison the catalyst via stable off-target coordination or prematurely cyclize. The Boc group solves this by delocalizing the nitrogen lone pair into the adjacent carbamate carbonyl[4]. This electronic withdrawal, combined with the massive steric bulk of the tert-butyl group, prevents the nitrogen from coordinating to the palladium catalyst, allowing oxidative addition to occur exclusively at the C-Br bond for productive intermolecular coupling[1].

DivergentPathways Start 2-(2-Bromophenoxy) ethylamine Core Unprotected Unprotected Amine (CAS: 26646-25-3) Start->Unprotected No Protection Protected Boc-Protected Amine (CAS: 1204333-53-8) Start->Protected + Boc2O Benzoxazine 3,4-Dihydro-2H-1,4- benzoxazine Scaffold Unprotected->Benzoxazine Pd/Cu Catalyst Intramolecular C-N CrossCoupled Intermolecular Cross-Coupled Product Protected->CrossCoupled Pd Catalyst + Ar-B(OH)2 Intermolecular C-C

Caption: Divergent synthetic pathways based on the protection status of the primary amine.

Mechanism cluster_0 Unprotected Amine Dynamics cluster_1 Boc-Protected Amine Dynamics FreeLonePair Free Nitrogen Lone Pair Coordination Strong Coordination to Pd(II) FreeLonePair->Coordination Outcome1 Catalyst Poisoning OR Rapid Intramolecular Cyclization Coordination->Outcome1 Delocalized Lone Pair Delocalized into Carbonyl NoCoordination Weak/No Coordination to Pd(II) Delocalized->NoCoordination Outcome2 Productive Intermolecular Oxidative Addition at C-Br NoCoordination->Outcome2

Caption: Mechanistic impact of Boc protection on transition metal catalyst coordination.

Application Guide & Experimental Protocols

The following protocols demonstrate the practical application of both compounds. They are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Workflow A: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine (Using Unprotected Amine)

This protocol leverages the unprotected amine for an intramolecular Buchwald-Hartwig cyclization[2].

Rationale for Reagents: Pd(OAc)₂ is paired with a bidentate ligand like BINAP to enforce a cis-geometry at the palladium center, which is critical for the reductive elimination step that forms the C-N bond. Sodium tert-butoxide (NaOtBu) is utilized because its strong basicity is required to deprotonate the coordinated amine intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 2-(2-bromophenoxy)ethylamine (1.0 equiv, 1.0 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol%), rac-BINAP (0.075 equiv, 7.5 mol%), and NaOtBu (1.5 equiv, 1.5 mmol).

  • Solvent Addition: Inject anhydrous, degassed toluene (10 mL). Toluene is selected for its high boiling point and non-polar nature, which stabilizes the catalytic cycle.

  • Reaction: Heat the mixture to 90 °C and stir for 4–6 hours.

  • Self-Validation (TLC Check): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1). The starting material will stain bright purple with Ninhydrin. The successful formation of the secondary amine (benzoxazine) will result in a higher R_f value and will stain a distinct yellow/brown with Ninhydrin.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the 3,4-dihydro-2H-1,4-benzoxazine scaffold.

Workflow B: Intermolecular Suzuki-Miyaura Coupling (Using Boc-Protected Amine)

This protocol utilizes the Boc-protected derivative to append an aryl group to the phenol core without disturbing the amine chain[1].

Rationale for Reagents: Pd(dppf)Cl₂ is highly efficient for Suzuki couplings of aryl bromides. Potassium carbonate (K₂CO₃) is chosen as the base; it is mild enough to facilitate the transmetalation of the boronic acid without inadvertently cleaving the base-sensitive Boc carbamate[4]. A biphasic 1,4-Dioxane/H₂O mixture is used to solubilize both the organic substrates and the inorganic base.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 10 mL total volume).

  • Reaction: Heat the biphasic mixture to 85 °C under a nitrogen atmosphere for 8 hours.

  • Self-Validation (TLC Check): Monitor via TLC (Eluent: Hexanes/EtOAc 4:1). The Boc-protected starting material is UV-active. The product will appear as a new UV-active spot with a slightly lower R_f value (due to the added polarity of the new aryl group). Crucial Check: Neither the starting material nor the product should stain with Ninhydrin at room temperature, confirming the Boc group remains intact.

  • Workup: Cool the reaction, partition between EtOAc (20 mL) and water (20 mL). Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Isolation: Purify via silica gel chromatography to isolate the Boc-protected cross-coupled product. The Boc group can subsequently be removed using 20% TFA in DCM when the free amine is required for the next synthetic step.

References

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - Molecules. Available at:[Link]

  • Copper(I)-Catalyzed One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones from o-Halophenols and 2-Chloroacetamides - The Journal of Organic Chemistry. Available at:[Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at:[Link]

  • Palladium(0)-Catalyzed Spirocyclization and Carbonylation Reactions - Uppsala University. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate proper disposal procedures

Comprehensive Disposal and Handling Protocol for tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate As a building block frequently utilized in drug discovery and peptide synthesis, tert-butyl N-[2-(2-bromophenoxy)ethyl]carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Handling Protocol for tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate

As a building block frequently utilized in drug discovery and peptide synthesis, tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate presents a unique dual-hazard profile during disposal. Proper waste management requires an understanding of its structural components—specifically, the environmental persistence of its halogenated aromatic ring and the latent reactivity of its acid-labile protecting group.

This guide provides authoritative, step-by-step operational plans to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Physicochemical Hazard & Waste Profile

To safely manage this compound, researchers must first understand how its molecular features dictate its downstream waste routing.

Property / FeatureValue / CharacteristicWaste Routing Impact
Chemical Formula C13​H18​BrNO3​ Defines organic nature; requires solvent-compatible secondary containment.
Halogen Content Contains Bromine (Br)Critical: Must be strictly routed to Halogenated Organic Waste[1].
Protecting Group tert-butoxycarbonyl (Boc)Critical: Evolves CO2​ and isobutylene gas under acidic conditions[2].
EPA Waste Classification Characteristic / F-ListedRequires RCRA-compliant high-temperature incineration[3].

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

Do not simply discard this compound into the nearest solvent carboy. The structural features of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate require specific causality-driven handling:

The Halogenated Imperative (Bromine) Because this molecule contains a bromine atom, it cannot be disposed of in standard non-halogenated organic waste. When incinerated at standard temperatures, halogenated organics can form highly toxic, environmentally persistent byproducts such as dioxins and furans. Therefore, mandate that this compound be segregated into a designated Halogenated Organic Waste stream[3]. This ensures the waste is routed to specialized facilities capable of high-temperature incineration. Mixing this with non-halogenated waste exponentially increases institutional disposal costs and environmental risk[1].

The Pressurization Hazard (Boc Group) The molecule features a tert-butoxycarbonyl (Boc) protecting group. Under acidic conditions—such as in the presence of Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)—the Boc group undergoes rapid cleavage. This reaction yields the deprotected amine while releasing carbon dioxide ( CO2​ ) and isobutylene gas [2]. If an acidic reaction mixture containing this compound is prematurely transferred to a sealed waste carboy, the continuous evolution of these gases will rapidly pressurize the vessel. This is a primary cause of catastrophic chemical waste container explosions in laboratories.

Operational Disposal Workflows

Workflow A: Pure Compound and Contaminated Consumables

For unused solid compound, contaminated weigh boats, pipette tips, and filter paper:

  • Collection: Place all contaminated solids into a puncture-resistant, leak-proof container lined with a compatible plastic bag.

  • Labeling: Label the container explicitly as "Hazardous Solid Waste - Contains Halogenated Organics."

  • Storage: Store in a designated satellite accumulation area away from strong acids or oxidizers until pickup for incineration.

Workflow B: Safe Quenching and Disposal of Acidic Deprotection Mixtures

If you have used this compound in a deprotection step (e.g., using TFA/DCM), you must neutralize and degas the solution before it enters a sealed waste container.

Step-by-Step Methodology:

  • Containment & Ventilation: Transfer the acidic reaction mixture to a wide-mouth Erlenmeyer flask or beaker inside a functioning fume hood. Do not pour it directly into a sealed waste carboy.

  • Controlled Neutralization: While stirring vigorously, slowly add a weak aqueous base (e.g., saturated sodium bicarbonate, NaHCO3​ ) dropwise.

  • Gas Evolution Monitoring: Observe the mixture for effervescence. The Boc deprotection generates CO2​ and isobutylene, and the neutralization process generates additional CO2​ [2].

  • Degassing Period: Allow the open flask to stir in the fume hood for a minimum of 1 to 2 hours after the last addition of base to ensure all latent gas has escaped.

  • Phase Separation (Optional): If a biphasic mixture forms, verify that the aqueous layer has reached a neutral pH (pH 6–8) using pH indicator paper.

  • Final Transfer: Once gas evolution has completely ceased, use a funnel to transfer the liquid into the designated Halogenated Organic Waste container[1]. Cap the container securely.

Waste Segregation Decision Matrix

WasteSegregation Start Waste Stream: tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Incineration High-Temp Incineration (EPA RCRA Compliant) Solid->Incineration Solid Waste Bin Acidic Contains Strong Acid? (e.g., TFA, HCl) Liquid->Acidic Neutralize CRITICAL STEP: 1. Vent CO2/Isobutylene 2. Neutralize pH Acidic->Neutralize Yes (Gas Hazard) Halogenated Halogenated Organic Waste Container Acidic->Halogenated No (Neutral/Basic) Neutralize->Halogenated Halogenated->Incineration

Decision matrix for the safe segregation and disposal of brominated, Boc-protected amine waste.

References

  • Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from:[Link][3]

  • Green Chemistry (RSC Publishing). GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Retrieved from:[Link][2]

Sources

Handling

Personal protective equipment for handling tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and efficient handling of specialized synthetic intermediates. Handling tert-butyl N-[2-(2-bromophenoxy)ethyl]carbam...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and efficient handling of specialized synthetic intermediates. Handling tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate (CAS: 1204333-53-8)[1] requires a nuanced understanding of its structural biology and chemical reactivity.

Trust in the laboratory is built through rigorous, self-validating safety systems. This guide bypasses generic safety advice to provide you with a highly specific, mechanistic approach to handling, reacting, and disposing of this compound.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule's dual-hazard profile:

  • The 2-Bromophenoxy Moiety: Halogenated aromatic rings are highly lipophilic. This structural feature significantly increases the molecule's ability to penetrate standard laboratory gloves and dermal layers. Furthermore, brominated aromatics pose acute aquatic toxicity risks, dictating strict downstream waste segregation.

  • The N-Boc (tert-butoxycarbonyl) Group: While stable under basic and neutral conditions, the Boc carbamate is highly labile in the presence of strong acids. Unintended exposure to acids triggers a rapid degradation pathway that generates stoichiometric amounts of carbon dioxide (CO₂) and isobutylene gas[2]. In a closed system, this creates a severe overpressure and explosion hazard[3].

Quantitative PPE Matrix

Standard latex gloves are insufficient for halogenated aromatics due to rapid chemical breakthrough. The following matrix summarizes the quantitative personal protective equipment (PPE) required for handling this compound.

Equipment CategorySpecification & StandardOperational Justification (Causality)
Hand Protection Nitrile, >0.11mm thickness (Double-gloved)Brominated aromatics permeate thin latex. Double-gloving ensures a sacrificial outer layer to prevent dermal breakthrough.
Eye/Face Protection ANSI Z87.1 Safety Goggles + Face ShieldProtects against micro-particulate aerosolization during weighing and acid splash during deprotection workflows.
Body Protection Flame-Retardant Lab Coat (Nomex/Cotton)Mitigates fire risk if highly flammable solvents (e.g., DCM, TFA) are utilized in subsequent reaction steps.
Respiratory NIOSH N95 / FFP2 (Minimum)Prevents inhalation of aerosolized fine powders. Mandatory if handling occurs outside of a Class II fume hood.

Operational Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems—meaning each procedure includes a built-in feedback loop to confirm operational safety and success.

SOP 1: Dispensing and Weighing Protocol
  • Step 1: Environmental Control. Ensure the fume hood face velocity is calibrated between 80–100 fpm.

  • Step 2: Static Mitigation. Apply an anti-static zero-stat gun to the weighing boat and the grounded stainless-steel spatula.

    • Causality: Halogenated organic powders readily accumulate static charge, leading to sudden aerosolization and increased inhalation risk.

  • Step 3: Transfer. Weigh the required mass and immediately cap both the source bottle and the reaction vial.

  • Validation Check: Inspect the exterior of the weighing vessel and your outer gloves under a UV light (if a fluorescent tracer is used during safety training) or conduct a meticulous visual inspection to ensure zero crystalline residue remains. Doff the outer gloves immediately after transfer.

HandlingWorkflow Start Risk Assessment & PPE Donning Hood Transfer to Class II Fume Hood Start->Hood Weigh Anti-static Weighing Hood->Weigh React Reaction Setup (Vented System) Weigh->React Waste Halogenated Waste Segregation React->Waste Clean Decontamination & Doffing Waste->Clean

Figure 1: Safe handling and operational workflow for brominated Boc-carbamates.

SOP 2: Acid-Catalyzed Boc Deprotection (High-Risk Workflow)

The most common downstream application for this compound is the removal of the Boc group to yield the free primary amine. This step introduces significant gas evolution hazards[2].

  • Step 1: Vented Setup. Equip a round-bottom flask with a mineral oil bubbler. Never seal the reaction vessel.

  • Step 2: Solvation. Dissolve the carbamate in anhydrous dichloromethane (DCM).

  • Step 3: Acid Addition. Slowly add Trifluoroacetic Acid (TFA) or HCl dropwise at 0°C under continuous stirring.

    • Causality: Acid-catalyzed deprotection generates a transient tert-butyl cation, which rapidly degrades into CO₂ and isobutylene gas[3]. Rapid acid addition causes thermal spikes and violent solvent bumping due to sudden off-gassing[2].

  • Validation Check: Observe the mineral oil bubbler. A steady, controlled rate of bubbling indicates a safe reaction velocity. If bubbling becomes turbulent, halt the acid addition immediately and increase the stirring rate to dissipate localized heat. The reaction is complete (and safe to seal for transport) only when bubbling ceases entirely.

BocDeprotection Boc tert-Butyl N-[2-(2-bromophenoxy) ethyl]carbamate Intermediate Protonated Intermediate (t-Butyl Cation) Boc->Intermediate + Acid Acid Strong Acid (e.g., TFA, HCl) Acid->Intermediate Amine 2-(2-bromophenoxy) ethylamine Salt Intermediate->Amine Gas1 Carbon Dioxide (CO2) Gas Evolution Intermediate->Gas1 Gas2 Isobutylene Gas Evolution Intermediate->Gas2 Hazard Overpressure Hazard in Closed Systems! Gas1->Hazard Gas2->Hazard

Figure 2: Acid-catalyzed Boc deprotection mechanism and gas evolution hazards.

Waste Management & Disposal Logistics

Due to the presence of the bromine atom, all waste streams containing this compound or its derivatives must be strictly segregated to prevent environmental contamination and comply with EPA/local regulations.

  • Liquid Waste: Do not mix with standard organic waste. All solvent waste containing this compound must be deposited in a dedicated carboy labeled "Halogenated Organic Waste."

  • Acidic Quench Waste: If the compound was subjected to Boc deprotection, the resulting TFA/HCl waste must be carefully neutralized with saturated aqueous sodium bicarbonate (NaHCO₃) before disposal.

    • Validation Check: Test the pH of the aqueous layer with indicator paper. The solution must register between pH 7–8 before it is transferred to the halogenated aqueous waste stream.

  • Solid Waste: Gloves, weighing boats, and paper towels that came into contact with the raw powder must be disposed of in a sealed, designated hazardous solid waste bin for high-temperature incineration.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate
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